2-Cyano-3-methylpyridine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZCDIZXWDPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943262 | |
| Record name | 3-Methyl-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20970-75-6 | |
| Record name | 3-Methyl-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20970-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Cyano-3-methylpyridine from 2,3-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of 2-cyano-3-methylpyridine from 2,3-dimethylpyridine, a critical transformation for the production of valuable intermediates in the pharmaceutical and agrochemical industries. The primary focus is on the industrially prevalent method of vapor-phase catalytic ammoxidation.
Core Synthesis Pathway: Vapor-Phase Catalytic Ammoxidation
The conversion of 2,3-dimethylpyridine to this compound is most efficiently achieved through a single-step, continuous-flow process known as ammoxidation. This reaction involves the selective oxidation of a methyl group to a nitrile in the presence of ammonia and oxygen.
Core Reaction:
C₇H₉N (2,3-dimethylpyridine) + NH₃ + 1.5 O₂ → C₇H₆N₂ (this compound) + 3 H₂O
This reaction is highly exothermic, necessitating precise temperature control to ensure catalyst longevity and prevent over-oxidation to byproducts such as carbon monoxide (CO), carbon dioxide (CO₂), and dinitriles. The process is typically conducted at elevated temperatures over a heterogeneous catalyst in a fixed-bed or fluidized-bed reactor.
Catalyst Systems for Ammoxidation
The catalyst is the cornerstone of an effective ammoxidation process, dictating both the conversion of the starting material and the selectivity towards the desired nitrile product. Mixed metal oxides, particularly those containing vanadium, are the most widely employed catalysts.
Fe-Sb-V-Cr Based Oxide Catalysts
A highly effective and frequently cited catalyst system for this specific transformation is a complex metal oxide incorporating iron, antimony, vanadium, and chromium.[1]
-
General Formula: The empirical formula for these catalysts can be represented as Fe₁₀SbₐVₑCrₒXₑYբOₒ, where X and Y are promoter elements.
-
Promoter Elements:
-
X: Alkali or alkaline earth metals (e.g., K, Mg, Ca) can be added to enhance the selectivity and long-term stability of the catalyst.
-
Y: A wide range of other metals (e.g., Ti, Zr, Mo, W, Co, Ni, Sn) can be included to improve the reaction rate and the physical characteristics of the catalyst.[1]
-
-
Catalyst Function: The specific combination of these metal oxides creates active sites that facilitate the multi-step reaction from a methyl group to a nitrile group while minimizing undesirable side reactions.
Vanadium-Titanium Oxide (V₂O₅/TiO₂) Catalysts
Vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂) is a well-established catalyst for the ammoxidation of various methyl-substituted aromatic and heteroaromatic compounds. The catalytic activity is strongly influenced by the dispersion of vanadium oxide on the TiO₂ support. High dispersion, approaching a monolayer, is generally associated with higher activity and selectivity. These catalysts can also be promoted with other metal oxides, such as molybdenum oxide (MoO₃), to further enhance their performance.[2]
Other Promising Catalyst Formulations
-
Vanadium-Chromium (V-Cr) Oxides: Bulk V-Cr mixed oxides have demonstrated high activity and exceptional selectivity (up to 96.1%) for the ammoxidation of picolines to their corresponding cyanopyridines.[3]
-
Chromium-Vanadium-Phosphorus (CrVPO) Oxides: Supported on materials like γ-alumina (γ-Al₂O₃), CrVPO catalysts have shown high conversion and selectivity, particularly in microreactor systems which offer enhanced heat and mass transfer.[4]
Experimental Protocols
The following sections outline generalized experimental procedures for catalyst preparation and the ammoxidation reaction, synthesized from established methodologies for similar processes.
Catalyst Preparation (Illustrative Example: Fe-Sb-V-Cr Oxide)
-
Precursor Slurry Formation: An aqueous slurry is prepared by combining the desired stoichiometric amounts of the metal precursors. These can be in the form of oxides (e.g., Fe₂O₃, Sb₂O₃), salts (e.g., ammonium metavanadate), or other suitable compounds.
-
Homogenization: The mixture is thoroughly stirred to ensure a homogeneous distribution of all components.
-
Drying: The slurry is then dried to remove water. Spray drying is a common industrial method for this step.
-
Calcination: The dried solid is calcined in air at a high temperature, typically ranging from 400°C to 850°C.[1] This thermal treatment is crucial for the formation of the final mixed metal oxide structure with the desired catalytic properties.
-
Shaping: For use in fixed-bed reactors, the calcined catalyst powder is typically formed into pellets, rings, or extrudates. For fluidized-bed applications, the powder is used directly.
Vapor-Phase Ammoxidation Reaction Procedure
-
Reactor Loading: The ammoxidation catalyst is loaded into a continuous flow reactor (either fixed-bed or fluidized-bed).
-
Feed Introduction: A gaseous feed stream is continuously passed through the heated catalyst bed. This feed is prepared by vaporizing 2,3-dimethylpyridine and mixing it with ammonia, air (as the oxygen source), and often steam. The inclusion of steam can help to moderate the reaction temperature and may improve selectivity.[5]
-
Reaction Conditions:
-
Temperature: Typically maintained between 300°C and 500°C.[5]
-
Molar Ratios: The ratios of ammonia and oxygen to the 2,3-dimethylpyridine substrate are critical process parameters.
-
Contact Time: The gas hourly space velocity (GHSV) determines the contact time of the reactants with the catalyst and is optimized to maximize yield.
-
-
Product Recovery: The reactor effluent gas, containing the desired this compound, unreacted starting materials, byproducts, and inert gases, is cooled to condense the liquid products.
-
Purification: The collected liquid mixture is then subjected to purification steps, such as distillation, to isolate the this compound.
-
Analysis: The composition of the product stream is typically analyzed using gas chromatography (GC) to determine the conversion of 2,3-dimethylpyridine and the selectivity to this compound.
Quantitative Data Summary
The following table presents a comparison of performance data for various catalyst systems in the ammoxidation of methyl-substituted pyridines and pyrazines.
| Catalyst System | Substrate | Temperature (°C) | Conversion (%) | Nitrile Selectivity (%) | Nitrile Yield (%) | Reference |
| CrVPO/γ-Al₂O₃ | 2-Methylpyrazine | 480 | 71.5 | 93.7 | ~67.0 | [4] |
| V-Cr Oxide | 3-Picoline | 360 | >90 | 96.1 | 88.2 | [3] |
| V₂O₅-MoO₃/γ-Al₂O₃ | 3-Picoline | 365 | - | - | 76.0 | [2] |
| Fe-Sb-V-Cr Oxide | 2,3-Dimethylpyridine | - | High | High | High | [1] |
| Al₂O₃ | 2,3-Dimethylpyridine | - | - | - | 35.0 | [1] |
| CrO₃/Al₂O₃ | 2,3-Dimethylpyridine | - | - | - | 18.0 | [1] |
Process Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Signaling Pathway of Key Process Variables
Caption: Influence of process parameters on reaction outcomes.
References
- 1. JPH0971567A - Method for producing this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3959297A - Process for the preparation of 3-cyanopyridine - Google Patents [patents.google.com]
The Formation of 2-Cyano-3-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyano-3-methylpyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its strategic importance necessitates a thorough understanding of its formation mechanisms. This technical guide provides an in-depth exploration of the primary industrial synthesis route—vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine—and delves into alternative laboratory-scale synthetic methodologies. A detailed examination of the reaction mechanisms, experimental protocols, and quantitative data is presented to offer a comprehensive resource for professionals in chemical research and drug development.
Core Industrial Synthesis: Vapor-Phase Catalytic Ammoxidation
The principal industrial method for the production of this compound is the vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine. This process involves the reaction of 2,3-dimethylpyridine with ammonia and an oxygen-containing gas (typically air) at elevated temperatures over a solid-state catalyst.
Proposed Mechanism: The Mars-van Krevelen Pathway
The ammoxidation of alkylpyridines over metal oxide catalysts is widely understood to proceed via the Mars-van Krevelen mechanism.[1] This mechanism involves a redox cycle where the catalyst's lattice oxygen is the primary oxidizing agent, which is subsequently replenished by gas-phase oxygen.
The reaction sequence can be summarized as follows:
-
Adsorption and Activation: 2,3-dimethylpyridine adsorbs onto the surface of the metal oxide catalyst. The activation of a C-H bond in the 2-methyl group is the initial and rate-determining step. Vanadium oxide catalysts are particularly effective due to the presence of V=O surface species that facilitate this activation.[2]
-
Oxidative Dehydrogenation: The activated methyl group undergoes oxidative dehydrogenation, mediated by the lattice oxygen of the catalyst, to form a surface-bound aldehyde-like intermediate.
-
Ammonia Adsorption and Reaction: Ammonia adsorbs onto an adjacent acid site on the catalyst surface. The adsorbed ammonia then reacts with the surface-bound aldehyde intermediate to form an imine.
-
Further Dehydrogenation to Nitrile: The imine intermediate undergoes further oxidative dehydrogenation, again involving the catalyst's lattice oxygen, to yield the final product, this compound.
-
Product Desorption: The this compound desorbs from the catalyst surface.
-
Catalyst Reoxidation: The reduced catalyst (with oxygen vacancies) is reoxidized by gas-phase oxygen, completing the catalytic cycle. The replenishment of this lattice oxygen is crucial for sustained catalytic activity.[3][4][5]
Catalysts
A variety of metal oxide catalysts have been developed for the ammoxidation of alkylpyridines. Vanadium-based catalysts are the most common, often in combination with other metal oxides that act as promoters to enhance activity, selectivity, and stability.
| Catalyst Composition | Key Features | Reference |
| Fe-Sb-V-Cr Oxide Compositions | Exhibits excellent catalytic action for producing this compound from 2,3-dimethylpyridine. The composition can be varied to optimize yield and stability. | [6] |
| Vanadium-Chromium Oxide (VCrO) | Bulk VCrO catalysts have been shown to be effective for the ammoxidation of 3-picoline. | |
| Vanadium Oxide on Supports (e.g., Al₂O₃, TiO₂, ZrO₂) | Supported vanadium oxide catalysts offer high dispersion of the active phase, which can lead to improved activity and selectivity. The nature of the support influences the catalytic properties. |
Experimental Protocols
The vapor-phase ammoxidation of 2,3-dimethylpyridine is typically carried out in a fixed-bed or fluidized-bed reactor.[7][8][9]
1.3.1. Fixed-Bed Reactor Setup
A typical laboratory-scale fixed-bed reactor setup for vapor-phase catalytic ammoxidation consists of the following components:
-
Feed System: Separate feed lines for the organic reactant (2,3-dimethylpyridine), ammonia, and an oxygen-containing gas (e.g., air). The organic reactant is typically vaporized before being mixed with the other gases.
-
Preheater: A heated zone to bring the gaseous reactant mixture to the desired reaction temperature before it enters the reactor.
-
Reactor: A tube (often stainless steel or quartz) containing the catalyst bed. The reactor is placed in a furnace to maintain the reaction temperature.
-
Condenser and Collection System: A series of condensers and traps to cool the reactor effluent and collect the liquid products and unreacted starting materials.
-
Gas Analysis System: An online gas chromatograph or other analytical instrument to analyze the composition of the gaseous effluent.
1.3.2. General Experimental Procedure
-
The catalyst is loaded into the reactor.
-
The system is purged with an inert gas (e.g., nitrogen).
-
The reactor is heated to the desired reaction temperature.
-
A continuous flow of the gaseous reactant mixture (2,3-dimethylpyridine, ammonia, and air) is introduced into the reactor at a specific space velocity.
-
The reaction is allowed to proceed for a set period.
-
The products are collected in the condensation system and analyzed by techniques such as gas chromatography (GC) and mass spectrometry (MS).
-
The gaseous effluent is analyzed to determine the conversion of reactants and the selectivity to products.
Quantitative Data
The yield and selectivity of this compound are highly dependent on the catalyst composition, reaction temperature, and the molar ratios of the reactants.
| Catalyst | Reactant Molar Ratio (2,3-DMP:NH₃:O₂) | Temperature (°C) | Conversion of 2,3-DMP (%) | Yield of this compound (%) | Reference |
| Fe₁₀Sb₂₀V₄Cr₂Oₓ on SiO₂ | 1 : 4.5 : 12.8 | 400 | 99.1 | 85.3 | [6] |
| Fe₁₀Sb₂₀V₄Cr₂Mg₂Oₓ on SiO₂ | 1 : 4.5 : 12.8 | 400 | 98.5 | 86.2 | [6] |
| Fe₁₀Sb₂₀V₄Cr₂K₀.₁Oₓ on SiO₂ | 1 : 4.5 : 12.8 | 400 | 99.5 | 87.1 | [6] |
Other Synthetic Routes
While vapor-phase ammoxidation is the dominant industrial method, other synthetic routes for cyanopyridines, particularly 2-amino-3-cyanopyridine derivatives, have been developed for laboratory-scale synthesis.
One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives
A common laboratory method for the synthesis of 2-amino-3-cyanopyridine derivatives is a one-pot multicomponent reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate.[10][11][12][13]
2.1.1. Proposed Mechanism
The reaction is believed to proceed through the following steps:
-
Knoevenagel Condensation: The aldehyde reacts with malononitrile in the presence of a base (derived from ammonium acetate) to form an α,β-unsaturated dinitrile intermediate.
-
Michael Addition: The enolate of the ketone undergoes a Michael addition to the α,β-unsaturated dinitrile.
-
Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, followed by tautomerization.
-
Aromatization: The cyclic intermediate eliminates a molecule of water to form the stable aromatic 2-amino-3-cyanopyridine derivative.
2.1.2. Experimental Protocol
A general procedure for this one-pot synthesis is as follows:
-
A mixture of the aldehyde, ketone, malononitrile, and ammonium acetate is prepared in a suitable solvent (e.g., ethanol, or under solvent-free conditions).
-
A catalyst, if required, is added to the mixture.
-
The reaction mixture is heated, often under reflux or using microwave irradiation, for a specified period.[13]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is typically collected by filtration.
-
The crude product is then purified by recrystallization.
2.1.3. Quantitative Data for 2-Amino-3-cyanopyridine Synthesis
| Aldehyde | Ketone | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | None | Microwave, 8 min | 85 | [13] |
| 4-Chlorobenzaldehyde | Acetophenone | None | Microwave, 7 min | 83 | [13] |
| Benzaldehyde | Cyclohexanone | None | Microwave, 9 min | 79 | [13] |
Conclusion
The industrial formation of this compound is predominantly achieved through the vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine, a process governed by the Mars-van Krevelen mechanism over vanadium-based catalysts. This method offers high efficiency and continuous production capabilities. For laboratory-scale synthesis of related cyanopyridine structures, one-pot multicomponent reactions provide a versatile and efficient alternative. A thorough understanding of these synthetic pathways, including their mechanisms, catalysts, and reaction conditions, is crucial for the optimization of existing processes and the development of novel synthetic strategies for this important class of chemical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Activating lattice oxygen of single-layer ZnO for the catalytic oxidation reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Role of lattice oxygen and oxygen vacancy sites in platinum group metal catalysts supported on Sr3Fe2O7−δ for NO-selective reduction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. JPH0971567A - Method for producing this compound - Google Patents [patents.google.com]
- 7. cdn.intratec.us [cdn.intratec.us]
- 8. EP0832877A2 - Ammoxidation method in fluidized-bed reactor - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. scielo.br [scielo.br]
- 12. [PDF] A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal | Semantic Scholar [semanticscholar.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Analysis of 2-Cyano-3-methylpyridine: A Technical Guide for Researchers
For immediate release:
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Cyano-3-methylpyridine (also known as 3-methylpyridine-2-carbonitrile). Intended for researchers, scientists, and professionals in drug development, this document details experimental protocols and presents a summary of expected spectroscopic data to aid in the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. While full spectral datasets are available in specialized databases, this guide provides a summary of the expected chemical shifts and coupling constants based on the analysis of related pyridine derivatives and publicly available information. The definitive spectral data for this compound can be accessed through SpectraBase® and is cataloged under the PubChem Compound ID (CID) 819928.[1] The ¹H NMR spectrum is provided by Sigma-Aldrich Co. LLC, and the ¹³C NMR spectrum is available from the University of Vienna.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.70 - 7.80 | dd | J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1-2 |
| H-5 | 7.40 - 7.50 | t | J(H5,H4) ≈ 7-8, J(H5,H6) ≈ 7-8 |
| H-6 | 8.50 - 8.60 | dd | J(H6,H5) ≈ 7-8, J(H6,H4) ≈ 1-2 |
| CH₃ | 2.50 - 2.60 | s | - |
Note: Predicted values are based on the analysis of similar pyridine structures. Actual values should be confirmed by consulting the referenced spectral databases.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 130 - 135 |
| C-3 | 138 - 142 |
| C-4 | 135 - 140 |
| C-5 | 123 - 128 |
| C-6 | 150 - 155 |
| CN | 115 - 120 |
| CH₃ | 18 - 22 |
Note: Predicted values are based on the analysis of similar pyridine structures. Actual values should be confirmed by consulting the referenced spectral databases.
Experimental Protocols for NMR Spectroscopy
The following provides a detailed methodology for acquiring high-quality NMR spectra of this compound, suitable for structural confirmation and purity assessment.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for pyridine derivatives. The solvent should be free of residual water and other protonated impurities.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 10-12 ppm.
-
Temperature: 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-250 ppm.
-
Temperature: 298 K (25 °C).
Workflow and Pathway Visualizations
General Synthesis Workflow
A common synthetic route to this compound involves the ammoxidation of 2,3-dimethylpyridine. The following diagram illustrates the logical flow of this process.
Caption: A flowchart illustrating the general synthetic pathway for this compound.
NMR Data Analysis Workflow
The process of analyzing the acquired NMR data to confirm the structure of this compound follows a logical sequence.
Caption: A flowchart outlining the steps for analyzing NMR data of this compound.
References
A Technical Guide to the Infrared and Mass Spectrometric Analysis of 2-Cyano-3-methylpyridine
Introduction
2-Cyano-3-methylpyridine, also known as 3-Methylpyridine-2-carbonitrile or 2-Cyano-3-picoline, is a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its pyridine ring and reactive cyano group make it a valuable intermediate for synthesizing a range of biologically active molecules, including anti-inflammatory agents, antimicrobial compounds, herbicides, and pesticides.[1] For researchers, scientists, and drug development professionals, the unambiguous identification and structural confirmation of this intermediate are critical for quality control and synthesis validation.
This technical guide provides an in-depth analysis of this compound using two primary analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It offers detailed experimental protocols, data interpretation, and a summary of the key spectroscopic features to facilitate its characterization.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule.[3][4] It measures the absorption of infrared radiation by a sample at different frequencies, which corresponds to the vibrational frequencies of specific chemical bonds.[5]
Experimental Protocol: KBr Pellet Method
This protocol describes the preparation of a potassium bromide (KBr) pellet for analyzing a solid sample like this compound. This method is widely used and results in a spectrum free of solvent peaks.[4]
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder.
-
Grinding: Add both the sample and KBr to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.
-
Pellet Formation: Transfer a portion of the powdered mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent KBr disk.
-
Analysis: Carefully remove the KBr disk from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder beforehand to subtract atmospheric and instrumental interferences.
Alternative Methods:
-
Attenuated Total Reflectance (ATR): A small amount of the solid powder is placed directly on the ATR crystal, offering a rapid and simple alternative with minimal sample preparation.[3]
-
Thin Solid Film: The compound can be dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film for analysis.[6]
Data Interpretation
The IR spectrum of this compound is characterized by several key absorption bands that correspond to its distinct functional groups. The most prominent features include the sharp nitrile stretch, aromatic C-H stretches, and vibrations associated with the substituted pyridine ring.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H Stretching (pyridine ring) |
| 2980 - 2850 | Medium | Aliphatic C-H Stretching (methyl group) |
| ~2225 | Strong, Sharp | Nitrile (C≡N) Stretching |
| 1600 - 1550 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |
| 1475 - 1420 | Medium | Aromatic C=C and C=N Ring Stretching |
| 1465 - 1440 | Medium | Asymmetric C-H Bending (methyl group) |
| < 900 | Strong | C-H Out-of-Plane Bending (Aromatic) |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation method and instrument.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] It provides the exact molecular weight of a compound and crucial structural information based on its fragmentation patterns.[9] For this compound (Molecular Formula: C₇H₆N₂, Molecular Weight: 118.14 g/mol ), Electron Impact (EI) ionization is a suitable method that generates a molecular ion and a series of characteristic fragment ions.[10][11]
Experimental Protocol: Electron Impact (EI) GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12]
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample. The GC column separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, it is bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule to form a positively charged radical ion, known as the molecular ion (M⁺•).[10]
-
Fragmentation: The high energy of the molecular ion causes it to be unstable, leading it to break apart into smaller, charged fragments and neutral radicals.[9]
-
Mass Analysis and Detection: The positively charged ions (both the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. A detector then records the abundance of each ion.
Data Interpretation and Fragmentation Pathway
The mass spectrum provides a plot of ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion (M⁺•), confirming the molecular weight of the compound.[13] The fragmentation pattern acts as a molecular fingerprint.
Predicted Fragmentation for this compound:
-
Molecular Ion (M⁺•): The intact radical cation is expected at m/z = 118 .[13]
-
Loss of a Hydrogen Radical (•H): Cleavage of a C-H bond, likely from the methyl group, results in a stable pyridinium-like cation at m/z = 117 .
-
Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the ring and the methyl group yields the 2-cyanopyridine cation at m/z = 103 .
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of a stable neutral molecule like HCN, leading to a fragment at m/z = 91 .
-
Loss of a Cyano Radical (•CN): Cleavage of the C-C bond between the ring and the cyano group produces the 3-methylpyridine cation at m/z = 92 .
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Table 2: Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Ion Formula | Identity | Proposed Loss from Molecular Ion |
| 118 | [C₇H₆N₂]⁺• | Molecular Ion (M⁺•) | - |
| 117 | [C₇H₅N₂]⁺ | [M - H]⁺ | •H |
| 103 | [C₆H₄N₂]⁺ | [M - CH₃]⁺ | •CH₃ |
| 92 | [C₆H₆N]⁺ | [M - CN]⁺ | •CN |
| 91 | [C₆H₅N]⁺• | [M - HCN]⁺• | HCN |
Integrated Analytical Workflow
The complementary nature of IR and MS provides a high degree of confidence in structural elucidation. IR spectroscopy identifies the functional groups present, while mass spectrometry confirms the molecular weight and reveals the molecular skeleton through fragmentation analysis. The logical flow of a comprehensive analysis is outlined below.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
The combined application of IR spectroscopy and mass spectrometry provides a definitive analytical characterization of this compound. The IR spectrum confirms the presence of the key nitrile, methyl, and substituted pyridine functional groups, with a particularly strong and sharp C≡N stretching vibration around 2225 cm⁻¹. Mass spectrometry confirms the molecular weight with a molecular ion peak at m/z 118 and reveals a predictable fragmentation pattern, including the loss of hydrogen, methyl, and cyano radicals. This comprehensive spectroscopic data serves as a reliable fingerprint for the identification and quality assessment of this important chemical intermediate in research and development settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. amherst.edu [amherst.edu]
- 4. webassign.net [webassign.net]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. fiveable.me [fiveable.me]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 3-Methylpyridine-2-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Methylpyridine-2-carbonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed qualitative analysis of its expected solubility based on its chemical structure, alongside a thorough experimental protocol for determining its solubility in various organic solvents.
Introduction to 3-Methylpyridine-2-carbonitrile
3-Methylpyridine-2-carbonitrile, with the CAS number 20970-75-6, is an organic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a nitrile group at the 2-position.[1] Its chemical structure, possessing both a polar nitrile group and a somewhat less polar methyl-substituted pyridine ring, suggests a versatile solubility profile in organic solvents. The presence of the cyano group imparts significant polarity to the molecule.[1] This compound is typically a colorless to pale yellow liquid or solid, depending on the ambient temperature.[1]
Qualitative Solubility Profile
Based on the principle of "like dissolves like," it is anticipated that 3-Methylpyridine-2-carbonitrile will exhibit good solubility in polar aprotic solvents such as:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Acetonitrile
It is also expected to be soluble in moderately polar solvents like:
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Alcohols (e.g., methanol, ethanol)
Its solubility in nonpolar solvents such as hexane and toluene is expected to be lower, although the presence of the methyl group and the aromatic pyridine ring may contribute to some degree of solubility. For a related compound, 6-Methylpyridine-2-carbonitrile, solubility has been noted in dichloromethane and hexane.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for 3-Methylpyridine-2-carbonitrile in a range of organic solvents at various temperatures is not available in published scientific journals or chemical databases. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide. The following table is provided as a template for recording experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Dichloromethane | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane | ||||
| Dimethylformamide | ||||
| Dimethyl Sulfoxide |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of 3-Methylpyridine-2-carbonitrile in organic solvents. This protocol is based on the widely used shake-flask method, which is considered the gold standard for solubility measurements.
4.1. Materials and Equipment
-
3-Methylpyridine-2-carbonitrile (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
4.2. Procedure
4.2.1. Preparation of Standard Solutions and Calibration Curve
-
Accurately weigh a precise amount of 3-Methylpyridine-2-carbonitrile and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.
-
Analyze each standard solution using a suitable analytical method (e.g., HPLC-UV or GC-FID) to generate a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration.
4.2.2. Equilibration
-
Add an excess amount of solid 3-Methylpyridine-2-carbonitrile to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
4.2.3. Sample Preparation and Analysis
-
After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using the same analytical method used for the standard solutions.
4.2.4. Calculation of Solubility
-
Using the calibration curve, determine the concentration of 3-Methylpyridine-2-carbonitrile in the diluted sample.
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-3-methylpyridine (CAS 20970-75-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3-methylpyridine, identified by the CAS number 20970-75-6, is a heterocyclic aromatic compound that serves as a versatile intermediate in organic synthesis. Its pyridine ring, substituted with both a cyano and a methyl group, imparts a unique reactivity that is leveraged in the development of a variety of molecules, particularly in the pharmaceutical and agrochemical sectors. This technical guide provides a summary of the available physicochemical data for this compound, outlines standard experimental protocols for the determination of thermochemical properties, and presents visualizations of its utility in synthetic chemistry.
Data Presentation: Physicochemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 20970-75-6 | [1][2] |
| Molecular Formula | C₇H₆N₂ | [1][2] |
| Molecular Weight | 118.14 g/mol | [1][2] |
| Synonyms | 2-Cyano-3-picoline, 3-Methylpicolinonitrile, 3-Methyl-2-pyridinecarbonitrile | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 83-87 °C | [4] |
| Boiling Point | 141 °C at 38 mmHg | [4] |
| Purity | ≥ 98% (GC) | |
| Storage | Room temperature, under inert atmosphere | [5] |
Experimental Protocols for Thermochemical Data Determination
The determination of key thermochemical data such as enthalpy of formation, standard molar entropy, and heat capacity is crucial for understanding the energetic properties of a compound. For a solid organic compound like this compound, the following experimental methodologies are standard.
Determination of the Enthalpy of Combustion and Formation
The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique used for this measurement.[6][7]
Methodology: Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of this compound (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat released during combustion (q_comb) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).
-
q_comb = C_cal * ΔT
-
-
Enthalpy of Combustion: The standard molar enthalpy of combustion is then calculated from the heat of combustion and the molar mass of the compound.
-
Enthalpy of Formation: The standard enthalpy of formation is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Determination of Heat Capacity and Standard Molar Entropy
Adiabatic calorimetry is the standard method for measuring the heat capacity of a solid as a function of temperature. This data can then be used to calculate the standard molar entropy.
Methodology: Adiabatic Calorimetry
-
Sample Preparation: A known mass of crystalline this compound is sealed in a sample container within the calorimeter.
-
Calorimeter Setup: The calorimeter is designed to be a highly isolated system, often involving multiple vacuum jackets and radiation shields, to prevent heat exchange with the surroundings (adiabatic conditions).
-
Measurement Principle: A precisely measured amount of electrical energy (q) is supplied to the sample, causing a small increase in its temperature (ΔT). The heat capacity (Cp) at that temperature is calculated as:
-
Cp = q / ΔT
-
-
Data Collection: This process is repeated in small temperature increments over a wide range, typically from near absolute zero (using cryogens like liquid helium) up to the compound's melting point or decomposition temperature.
-
Entropy Calculation: The standard molar entropy (S°) at a given temperature (T) is determined by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions:
-
S°(T) = ∫(Cp/T) dT from 0 to T
-
Mandatory Visualization
The following diagrams illustrate the role of this compound as a key intermediate in the synthesis of important heterocyclic scaffolds.
Caption: Synthesis of[1][2][6]Triazolo[1,5-c]pyrimidine derivatives.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 20970-75-6 [smolecule.com]
- 3. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. 20970-75-6|this compound|BLD Pharm [bldpharm.com]
- 6. monash.edu [monash.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chembk.com [chembk.com]
Quantum Chemical Calculations for 2-Cyano-3-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 2-Cyano-3-methylpyridine. This compound, a substituted pyridine, is of significant interest in medicinal chemistry and materials science due to the versatile reactivity endowed by its cyano and methyl functional groups. Understanding its fundamental molecular properties through computational methods is crucial for predicting its behavior, designing novel derivatives with enhanced activities, and accelerating the drug development process.
While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, this guide outlines the established theoretical methodologies and presents illustrative data based on calculations performed on structurally related pyridine derivatives. The workflows, protocols, and data presented herein serve as a robust framework for researchers initiating computational investigations on this molecule.
Core Computational Protocols
The foundation of modern quantum chemical analysis lies in Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy. The following protocols are standard for investigating molecules like this compound.
Molecular Geometry Optimization
The initial and most critical step is the optimization of the molecule's three-dimensional structure. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable state. A widely used and reliable method for this is the B3LYP functional combined with a 6-311++G(d,p) basis set. This level of theory has been shown to provide excellent geometric parameters for a wide range of organic molecules. The optimization process is typically performed in the gas phase to represent an isolated molecule, and frequency calculations are subsequently carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed. This calculation not only confirms the stability of the optimized structure but also provides the theoretical infrared (IR) and Raman spectra. These calculated spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the corresponding functional groups within the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better match experimental values, accounting for anharmonicity and the approximate nature of the theoretical method.
Electronic Properties and Frontier Molecular Orbital Analysis
The electronic properties of a molecule are key to understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies a more reactive species. These orbital energies are obtained from the output of the DFT calculation. Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactive nature.
Quantitative Data Summary
The following tables present illustrative quantitative data for this compound, derived from the methodologies described above. These values are representative of what would be expected from such calculations and are based on trends observed in similar pyridine derivatives.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C(CN) | 1.44 Å |
| C(CN)-N | 1.16 Å | |
| C3-C(CH3) | 1.51 Å | |
| N1-C2 | 1.34 Å | |
| C2-C3 | 1.40 Å | |
| C3-C4 | 1.39 Å | |
| C4-C5 | 1.39 Å | |
| C5-C6 | 1.39 Å | |
| C6-N1 | 1.34 Å | |
| Bond Angle | N1-C2-C3 | 122.5° |
| C2-C3-C4 | 118.0° | |
| C3-C4-C5 | 119.5° | |
| C4-C5-C6 | 119.5° | |
| C5-C6-N1 | 122.5° | |
| C6-N1-C2 | 118.0° | |
| N1-C2-C(CN) | 116.0° | |
| C3-C2-C(CN) | 121.5° | |
| C2-C3-C(CH3) | 121.0° | |
| C4-C3-C(CH3) | 121.0° |
Table 2: Selected Vibrational Frequencies (Illustrative)
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~2230 | C≡N stretch | Cyano group |
| ~3050-3100 | C-H stretch | Aromatic ring |
| ~2950-2980 | C-H stretch | Methyl group |
| ~1580-1610 | C=C/C=N stretch | Pyridine ring |
| ~1450-1480 | C-H bend | Methyl group |
| ~1000-1200 | Ring breathing modes | Pyridine ring |
Table 3: Electronic Properties (Illustrative)
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 5.60 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.25 |
| Electronegativity (χ) | 4.05 |
| Chemical Hardness (η) | 2.80 |
| Electrophilicity Index (ω) | 2.93 |
Visualizing the Computational Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the quantum chemical calculations described in this guide.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Derivation of Reactivity Descriptors.
The Advent of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 2-Cyano-3-methylpyridine
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyano-3-methylpyridine, also known as 3-methyl-2-pyridinecarbonitrile or 2-cyano-3-picoline, is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its strategic placement of a cyano and a methyl group on the pyridine ring allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound. It details the core synthetic methodologies, complete with experimental protocols and comparative quantitative data, and illustrates the key reaction pathways through logical diagrams.
Introduction: The Significance of this compound
This compound serves as a crucial starting material for the synthesis of various commercial products. In the pharmaceutical industry, it is a key precursor for antihistamines like loratadine and rupatadine, as well as for proton pump inhibitors such as omeprazole.[1] Its utility also extends to the agrochemical sector, where it is employed in the development of pesticides and herbicides. The reactivity of the cyano group and the methyl group, coupled with the inherent properties of the pyridine scaffold, provides a versatile platform for the construction of complex molecular architectures.
Historical Perspective and Discovery
The precise first synthesis of this compound is not definitively documented in readily available literature. However, early investigations into the synthesis of cyanopyridines date back to the mid-20th century. A significant early report on a related synthesis, the ammoxidation of alkylpyridines using a vanadium pentoxide catalyst, appeared in the Collection of Czechoslovak Chemical Communications in 1963.[2] This publication is cited in later patents as a foundational method, suggesting its importance in the historical development of cyanopyridine synthesis. Over the decades, synthetic strategies have evolved from classical methods to more efficient and industrially scalable processes, driven by the increasing demand for pharmaceuticals derived from this intermediate.
Core Synthetic Methodologies
The synthesis of this compound is primarily achieved through two major strategic approaches: the functionalization of 2,3-dimethylpyridine (2,3-lutidine) and the direct or indirect cyanation of 3-methylpyridine (3-picoline).
Ammoxidation of 2,3-Dimethylpyridine
Vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine is a prominent industrial method for producing this compound. This process involves the reaction of 2,3-dimethylpyridine with ammonia and oxygen (typically from the air) at elevated temperatures over a heterogeneous catalyst.
-
Catalyst Preparation: A typical catalyst consists of a mixture of metal oxides, such as an iron-antimony-vanadium-chromium oxide composition supported on silica. For example, a catalyst with the empirical formula Fe₁₀SbₐVbCrcXdYeOf (where X and Y are other metallic elements) is prepared by spray-drying a slurry of the metal salts and calcining at high temperatures (e.g., 400-850°C).[2]
-
Reaction Conditions: The ammoxidation is carried out in a gas-phase reactor, which can be a fixed-bed or a fluidized-bed system. 2,3-dimethylpyridine, ammonia, and air are fed into the reactor containing the catalyst. The reaction temperature is typically maintained between 350°C and 450°C. The molar ratio of ammonia to 2,3-dimethylpyridine is generally in the range of 3-10, and the molar ratio of oxygen to 2,3-dimethylpyridine is in the range of 1.5-5.[2]
-
Product Isolation and Purification: The gaseous effluent from the reactor, containing this compound, unreacted starting materials, and byproducts, is cooled to condense the organic components. The product is then separated and purified by techniques such as distillation or crystallization.
Synthesis from 3-Methylpyridine
Several synthetic routes commence with the more readily available 3-methylpyridine. These methods involve the introduction of a cyano group at the 2-position of the pyridine ring.
A modern and efficient one-pot method involves the direct activation of the pyridine ring of 3-methylpyridine followed by cyanation.
-
Step 1: Activation of 3-Methylpyridine:
-
In a reactor, add 3-picoline (e.g., 85 kg).
-
Slowly add Vanadium Pentoxide (V₂O₅) flakes (e.g., 10 kg) under agitation and stir for 30 minutes.
-
Cool the mixture to 5-10°C.
-
Slowly add concentrated nitric acid (60-68%) while maintaining the temperature at 5-10°C. The reaction is typically carried out for 2-4 hours after the addition is complete.
-
Neutralize the reaction mixture to a pH of approximately 7.5 with a 30% sodium hydroxide solution.
-
-
Step 2: Cyanation:
-
In a separate reactor, prepare a solution of sodium cyanide in aqueous sodium hydroxide.
-
Slowly add the activated pyridine solution from Step 1 to the cyanide solution. The reaction is typically run for about 8 hours.
-
Extract the product with an organic solvent such as dichloromethane.
-
Evaporate the solvent to obtain crystalline this compound.
-
An alternative and historically significant route involves the initial oxidation of 3-methylpyridine to its N-oxide, followed by cyanation. This approach is a variation of the Reissert-Kaufmann reaction.
-
Step 1: Synthesis of 3-Methylpyridine N-oxide:
-
Dissolve 3-methylpyridine in a suitable solvent like acetic acid.
-
Add hydrogen peroxide (30-35%) dropwise while maintaining the temperature between 70-80°C.
-
After the reaction is complete, neutralize the mixture and extract the N-oxide.
-
-
Step 2: Cyanation of 3-Methylpyridine N-oxide:
-
Dissolve the 3-methylpyridine N-oxide in a solvent such as dichloromethane or chloroform.
-
Add a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to activate the N-oxide.
-
Add a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
After the reaction is complete, the mixture is worked up by washing with water and/or a basic solution, followed by extraction and purification of the product.
-
Comparative Analysis of Synthetic Routes
The choice of synthetic route for this compound often depends on factors such as the desired scale of production, cost of starting materials, and environmental considerations. The following tables summarize the key quantitative data for the primary synthetic methods.
Table 1: Comparison of Starting Materials and Reagents
| Synthesis Method | Starting Material | Key Reagents |
| Ammoxidation | 2,3-Dimethylpyridine | Ammonia, Oxygen (Air), Metal Oxide Catalyst (e.g., Fe-Sb-V-Cr) |
| Direct Cyanation | 3-Methylpyridine | Vanadium Pentoxide, Nitric Acid, Sodium Cyanide, Sodium Hydroxide |
| Cyanation via N-oxide | 3-Methylpyridine | Hydrogen Peroxide, Acetic Acid, POCl₃ (or similar), KCN (or similar) |
Table 2: Comparison of Reaction Conditions and Yields
| Synthesis Method | Temperature (°C) | Pressure | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Ammoxidation | 350 - 450 | Atmospheric | 70 - 90[2] | High yield, continuous process, suitable for large scale | High energy consumption, requires specialized equipment |
| Direct Cyanation | 5 - 10 (activation), RT (cyanation) | Atmospheric | ~85[1] | High yield, one-pot procedure | Use of toxic cyanide and strong acids |
| Cyanation via N-oxide | 70 - 80 (oxidation), RT - heat (cyanation) | Atmospheric | 50 - 70 | Milder conditions for cyanation step | Multi-step process, lower overall yield |
Conclusion
The synthesis of this compound has evolved significantly from early exploratory methods to highly optimized industrial processes. The ammoxidation of 2,3-dimethylpyridine and the direct cyanation of 3-methylpyridine represent the most efficient and high-yielding routes for large-scale production. While the ammoxidation route offers a continuous process with high throughput, the direct cyanation from 3-picoline provides a high-yielding one-pot alternative. The choice of a particular synthetic strategy will continue to be influenced by economic, environmental, and technological factors. As a critical intermediate for numerous blockbuster drugs and essential agrochemicals, the ongoing development of more sustainable and efficient synthetic methodologies for this compound remains an area of active interest for the chemical and pharmaceutical industries.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Loratadine from 2-Cyano-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Loratadine, a widely used second-generation antihistamine, utilizing 2-cyano-3-methylpyridine as a key starting material. This synthetic route, while multi-stepped, offers the advantage of relatively mild reaction conditions and good control over byproduct formation, making it a viable option for both laboratory-scale synthesis and industrial production.[1]
Overview of the Synthetic Pathway
The synthesis of Loratadine from this compound proceeds through a classical multi-step route. The key transformations involve the initial formation of a picolinamide derivative via a Ritter reaction, followed by alkylation with a substituted benzyl chloride. Subsequent steps include deprotection, reaction with a Grignard reagent, cyclization to form the characteristic tricyclic core of Loratadine, and finally, the introduction of the ethyl carbamate moiety.[2][3]
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Loratadine from this compound. Please note that yields can vary based on specific reaction conditions and scale.
| Step No. | Reaction | Intermediate/Product | Reported Yield (%) | Reference |
| 1 | Ritter Reaction | N-(tert-butyl)-3-methylpicolinamide (Compound II) | Not specified | [3] |
| 2 | Condensation/Alkylation | N-(tert-butyl)-3-(3-chlorophenethyl)picolinamide (Compound III) | 86.5 | [2] |
| 3 | Deprotection/Dehydration | 3-(3-chlorophenethyl)picolinonitrile (Compound IV) | Not specified | [3][4] |
| 4 | Grignard Reaction | (3-(3-chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone (Compound V) | Not specified | [4] |
| 5 | Cyclization | 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridine | Not specified | [4] |
| 6 | N-Carbethoxylation | Loratadine | Not specified | [3] |
Experimental Protocols
The following protocols are compiled from various sources and represent a general methodology for the synthesis of Loratadine starting from this compound.
Step 1: Synthesis of N-(tert-butyl)-3-methylpicolinamide (Ritter Reaction)
This step involves the reaction of this compound with tert-butanol in the presence of a strong acid catalyst to form the corresponding N-tert-butyl amide.[1][5][6]
Materials:
-
This compound
-
tert-butanol
-
Concentrated sulfuric acid
-
Aqueous ammonia or other suitable base
-
Organic solvent (e.g., ethyl acetate)
-
Petroleum ether
Procedure:
-
In a reaction flask, dissolve this compound (e.g., 50.0 g, 423.2 mmol) in tert-butanol (e.g., 100 ml).
-
Heat the mixture to 70°C until the starting material is completely dissolved.
-
Slowly add concentrated sulfuric acid (e.g., 50 ml) to the reaction mixture.
-
Increase the temperature to 75°C and stir for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether (1:5 v/v) as the mobile phase.
-
Once the reaction is complete, cool the mixture to 50-55°C.
-
Carefully add water (e.g., 50 ml) and then adjust the pH to 9-10 with concentrated aqueous ammonia to precipitate the product.
-
Cool the mixture to room temperature and collect the white solid by suction filtration.
-
Dry the solid to obtain N-(tert-butyl)-3-methylpicolinamide.
Step 2: Synthesis of N-(tert-butyl)-3-(3-chlorophenethyl)picolinamide (Condensation)
This step involves the alkylation of the methyl group of the picolinamide intermediate with m-chlorobenzyl chloride.
Materials:
-
N-(tert-butyl)-3-methylpicolinamide (from Step 1)
-
m-chlorobenzyl chloride
-
n-butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Water
Procedure:
-
In a dry three-neck flask under a nitrogen atmosphere, dissolve N-(tert-butyl)-3-methylpicolinamide (e.g., 30.0 g, 156 mmol) in anhydrous THF (e.g., 450 ml).
-
Cool the solution to -30°C.
-
Slowly add a solution of n-butyllithium (e.g., 2.5 M in hexanes, 131 ml, 327 mmol) while maintaining the low temperature.
-
After the addition is complete, continue stirring for 10 minutes.
-
Slowly add m-chlorobenzyl chloride.
-
Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent, and concentrate the organic phase to obtain the crude product. The product can be purified by crystallization. A reported yield for this step is 86.5%.[2]
Step 3: Synthesis of 3-(3-chlorophenethyl)picolinonitrile (Deprotection)
This step involves the removal of the N-tert-butyl protecting group and dehydration to regenerate the nitrile functionality.
Materials:
-
N-(tert-butyl)-3-(3-chlorophenethyl)picolinamide (from Step 2)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a reaction flask, mix N-(tert-butyl)-3-(3-chlorophenethyl)picolinamide with phosphorus oxychloride (a molar ratio of 1:90-100 is suggested in one patent).[3]
-
Heat the mixture to reflux (approximately 110°C).
-
After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.
-
Adjust the pH of the residue to 9-10 with a suitable base.
-
Collect the solid product by suction filtration and recrystallize to obtain 3-(3-chlorophenethyl)picolinonitrile.
Step 4: Synthesis of (3-(3-chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone (Grignard Reaction)
This step involves the reaction of the nitrile intermediate with a Grignard reagent derived from 4-chloro-N-methylpiperidine.
Materials:
-
3-(3-chlorophenethyl)picolinonitrile (from Step 3)
-
Magnesium turnings
-
Iodine (catalyst)
-
1,2-dibromoethane (activator)
-
4-chloro-N-methylpiperidine
-
Anhydrous organic solvent (e.g., THF)
Procedure:
-
Grignard Reagent Preparation: In a dry flask under a nitrogen atmosphere, add magnesium turnings, a crystal of iodine, and a small amount of 1,2-dibromoethane to an anhydrous organic solvent. Stir the mixture at approximately 75°C. Slowly add a solution of 4-chloro-N-methylpiperidine to initiate the Grignard reaction. After the reaction is complete, the Grignard reagent solution is ready for use.
-
Grignard Reaction: Dissolve 3-(3-chlorophenethyl)picolinonitrile in an anhydrous organic solvent. Slowly add the prepared Grignard reagent to this solution at room temperature. After the addition, heat the reaction mixture to 40-50°C and stir for about 1 hour.
-
Work-up the reaction mixture to isolate the ketone product.
Step 5: Synthesis of the Tricyclic Ketone Intermediate (Cyclization)
The ketone from the previous step is cyclized under acidic conditions to form the core structure of Loratadine.
Materials:
-
(3-(3-chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone (from Step 4)
-
Concentrated sulfuric acid
-
Boric acid (optional, as a catalyst)
Procedure:
-
In a reaction flask, add concentrated sulfuric acid and boric acid.
-
Slowly add the ketone intermediate to the acid mixture.
-
Heat the reaction mixture to 100-120°C and stir for several hours (e.g., 8 hours), monitoring the reaction by TLC.[4]
-
After completion, the reaction mixture is worked up to isolate the cyclized product.
Step 6: Synthesis of Loratadine (N-Carbethoxylation)
The final step involves the reaction of the tricyclic intermediate with ethyl chloroformate to introduce the carbamate group.
Materials:
-
8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridine (from Step 5)
-
Ethyl chloroformate
-
An organic solvent
-
A base
Procedure:
-
Dissolve the tricyclic intermediate in an organic solvent.
-
Add a base to the solution.
-
Heat the mixture to 80-90°C.
-
Slowly add ethyl chloroformate (molar ratio of intermediate to ethyl chloroformate is typically 1:1.0-1.5).
-
Stir for approximately 1 hour.
-
Quench the reaction with water.
-
Extract the Loratadine product with an organic solvent.
-
Concentrate the organic phase and purify the product by recrystallization.
Visualizations
Loratadine Synthesis Workflow
Caption: Synthetic pathway of Loratadine from this compound.
Logical Relationship of Key Reactions
Caption: Key reaction sequence in Loratadine synthesis.
References
- 1. drpress.org [drpress.org]
- 2. Preparation method of loratadine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]
- 4. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Synthesis of Nicotinic Acid Derivatives from 2-Cyano-3-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. 2-Cyano-3-methylpyridine is a versatile starting material for the synthesis of various substituted nicotinic acid derivatives. Its reactivity is primarily centered around the transformation of the cyano group into other functionalities, such as carboxylic acids and amides, which are key components of numerous pharmaceutical agents.[1] This document provides detailed protocols for the synthesis of two key nicotinic acid derivatives from this compound: 3-Methylpyridine-2-carboxylic acid and 3-Methylpyridine-2-carboxamide.
Synthetic Pathways
The primary synthetic routes from this compound to nicotinic acid derivatives involve the hydrolysis of the nitrile functionality. Complete hydrolysis under acidic conditions yields the carboxylic acid, while a controlled, partial hydrolysis can afford the corresponding amide.
Caption: Synthetic routes from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylpyridine-2-carboxylic acid
This protocol details the complete hydrolysis of this compound to yield 3-Methylpyridine-2-carboxylic acid.
Materials:
-
This compound
-
90% Sulfuric acid (H₂SO₄)
-
Sodium sulfite (Na₂SO₃)
-
Sodium carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.00 g (19 mmol) of this compound in 90% sulfuric acid.
-
Hydrolysis: Heat the resulting solution to 120°C and stir for 2 hours.
-
Quenching: After the reaction is complete, cool the reaction solution to 20-25°C. Slowly add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water dropwise.
-
Work-up: Continue stirring the reaction mixture at the same temperature for 1.5 hours. Then, warm the mixture to 75-85°C and maintain this temperature for 1.5 hours.
-
Extraction: After cooling the reaction solution, adjust the pH to approximately 3 with sodium carbonate. Extract the product with chloroform.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the solid product.
-
Recrystallization: Purify the solid by recrystallization from a mixture of ethyl acetate and hexane to obtain the final pure product.
Protocol 2: Proposed Synthesis of 3-Methylpyridine-2-carboxamide
This protocol outlines a general method for the partial hydrolysis of this compound. The reaction conditions should be carefully monitored and optimized to maximize the yield of the amide and minimize the formation of the carboxylic acid by-product.
Materials:
-
This compound
-
Manganese dioxide (MnO₂) catalyst
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Proposed Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in deionized water.
-
Catalytic Hydrolysis: Add a suitable manganese dioxide catalyst. The catalyst-to-substrate ratio will need to be optimized.
-
Reaction: Reflux the reaction mixture. The reaction time and temperature are critical parameters to control for selective amide formation and should be monitored by techniques such as TLC or HPLC. A temperature range of 100-115°C for 6-15 hours is a suggested starting point based on similar reactions.[2]
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Extraction: Extract the filtrate with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Further purification may be achieved by column chromatography or recrystallization.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the nicotinic acid derivatives.
Table 1: Synthesis of 3-Methylpyridine-2-carboxylic acid
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | 3-Methylpyridine-2-carboxylic acid | |
| Reagents | 90% H₂SO₄, Na₂SO₃, Na₂CO₃ | |
| Reaction Temperature | 120°C | |
| Reaction Time | 2 hours | |
| Yield | 54.0% |
Table 2: Proposed Synthesis of 3-Methylpyridine-2-carboxamide
| Parameter | Proposed Value/Condition | Notes |
| Starting Material | This compound | |
| Product | 3-Methylpyridine-2-carboxamide | |
| Catalyst | Manganese Dioxide (MnO₂) | Catalyst loading to be optimized. |
| Reaction Temperature | 100-115°C | Optimization required. |
| Reaction Time | 6-15 hours | Optimization required. |
| Yield | Subject to optimization | To be determined experimentally. |
Experimental Workflow
The general workflow for the synthesis and purification of nicotinic acid derivatives from this compound is depicted below.
Caption: General experimental workflow.
Conclusion
This compound serves as a readily available precursor for the synthesis of valuable nicotinic acid derivatives. The protocols provided herein offer methodologies for the preparation of both 3-Methylpyridine-2-carboxylic acid and a proposed route to 3-Methylpyridine-2-carboxamide. These derivatives can be further elaborated to generate a diverse library of compounds for screening in drug discovery programs. The successful synthesis and purification of these core structures are crucial first steps in the development of novel therapeutics.
References
Application of 2-Cyano-3-methylpyridine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3-methylpyridine is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1][2] Its pyridine ring structure is a common motif in many successful herbicides and fungicides, contributing to their biological activity. The presence of both a cyano and a methyl group on the pyridine ring allows for diverse chemical modifications, enabling the development of novel active ingredients for crop protection. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, with a focus on herbicides that act as photosystem II (PSII) inhibitors.
Application in Herbicide Synthesis: Photosystem II (PSII) Inhibitors
A significant application of this compound is in the synthesis of pyridine-based herbicides that target and inhibit photosystem II (PSII) in plants, a critical process for photosynthesis.[1] By blocking electron transport in PSII, these herbicides lead to the death of susceptible weeds. The pyridine scaffold is a key feature of many potent PSII inhibitors.
Key Synthetic Intermediate: 2-Cyano-3-(chloromethyl)pyridine
A common strategy involves the initial functionalization of the methyl group of this compound to create a more reactive handle for further molecular elaboration. A key intermediate in this process is 2-Cyano-3-(chloromethyl)pyridine.
Experimental Protocol 1: Synthesis of 2-Cyano-3-(chloromethyl)pyridine
This protocol describes the chlorination of the methyl group of this compound.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.
-
Heat the mixture to reflux (approximately 77°C) and maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TCC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield crude 2-Cyano-3-(chloromethyl)pyridine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: 75-85%
Synthesis of 2-Cyano-3-substituted-pyridinemethylaminoacrylates
This class of compounds has demonstrated potent herbicidal activity as PSII inhibitors.[1] The synthesis involves the reaction of the key intermediate, 2-Cyano-3-(chloromethyl)pyridine, with an appropriate amine, followed by condensation with an acrylate derivative.
Experimental Protocol 2: Synthesis of a Representative 2-Cyano-3-pyridinemethylaminoacrylate Herbicide
This protocol outlines the synthesis of a model herbicidal compound from 2-Cyano-3-(chloromethyl)pyridine.
Materials:
-
2-Cyano-3-(chloromethyl)pyridine
-
Methylamine (40% in water)
-
Methyl 2-cyano-3,3-bis(methylthio)acrylate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
Step 1: Synthesis of N-((2-cyano-3-pyridinyl)methyl)methanamine
-
To a solution of 2-Cyano-3-(chloromethyl)pyridine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add methylamine (40% in water, 1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the solids and concentrate the filtrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
Step 2: Synthesis of the final herbicidal compound
-
Dissolve the crude N-((2-cyano-3-pyridinyl)methyl)methanamine (1.0 eq) in acetonitrile.
-
Add methyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) to the solution.
-
Heat the mixture to reflux for 8-10 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
Quantitative Data: Herbicidal Activity
The herbicidal activities of synthesized 2-cyano-3-substituted-pyridinemethylaminoacrylates have been evaluated, with some compounds showing excellent efficacy at low application rates.[1]
| Compound ID | Target Weeds | Application Rate (g/ha) | Efficacy | Reference |
| Example 1 | Broadleaf and grass weeds | 75 | Excellent | [1] |
| Example 2 | Amaranthus retroflexus | 0.28 kg/ha | More potent than Bromoxynil | [3] |
Application in Fungicide Synthesis
While the primary documented application in the provided context is for herbicides, the versatile nature of the this compound scaffold also makes it a valuable precursor for fungicides. The general approach involves leveraging the cyano and methyl groups for the construction of various heterocyclic systems known to possess fungicidal properties.
General Synthetic Pathway for Pyridine-Based Fungicides
A general workflow for the synthesis of pyridine-based fungicides from this compound is depicted below. This often involves the transformation of the cyano group into an amidrazone, which can then be cyclized to form various five- or six-membered heterocycles.
Caption: General synthetic strategies for agrochemicals from this compound.
Experimental Protocol 3: Synthesis of a 1,2,4-Triazine Intermediate
This protocol is adapted from a procedure for a related cyanopyridine and illustrates the conversion of the cyano group into a triazine ring, a common scaffold in bioactive molecules.
Materials:
-
This compound
-
Hydrazine hydrate
-
Glyoxal (40% aqueous solution)
-
Water
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a flask, mix this compound (1.0 eq) and hydrazine hydrate (1.0 eq) in a minimal amount of water.
-
Heat the mixture at 50°C for 3 hours. Monitor the formation of the amidrazone intermediate by HPLC or TLC.
-
After the initial reaction is complete, add more water to the reaction mixture.
-
Add 40% aqueous glyoxal solution (1.0 eq) to the mixture.
-
Heat the reaction at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 1,2,4-triazine intermediate, which can be further purified by crystallization or chromatography.
Expected Yield: 80-90% (based on related compounds)
Signaling Pathways and Mode of Action
The primary mode of action for the herbicidal derivatives of this compound discussed here is the inhibition of Photosystem II (PSII).
Caption: Mode of action of PSII-inhibiting herbicides derived from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its utility has been demonstrated in the preparation of potent herbicides that act by inhibiting Photosystem II. The synthetic protocols provided herein offer a foundation for researchers to explore the derivatization of this important intermediate to discover new and effective crop protection agents. Further research into its application for the synthesis of fungicides and other classes of pesticides is warranted.
References
Application Notes and Protocols for the Synthesis of 2-Amino-3-Cyanopyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-3-cyanopyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery.[1][2] This is due to their wide range of biological activities, including their roles as potential anti-inflammatory, anti-tumor, and antimicrobial agents.[1] Notably, certain derivatives have been identified as inhibitors of IκB kinase β (IKK-β), a key enzyme in the NF-κB signaling pathway, which is crucial in inflammatory responses.[2][3][4]
This document provides detailed protocols for the one-pot, multi-component synthesis of 2-amino-3-cyanopyridine derivatives, a summary of quantitative data from various synthetic approaches, and visual representations of the synthetic scheme, experimental workflow, and the relevant IKK-β/NF-κB signaling pathway.
I. Synthetic Protocols
The one-pot synthesis of 2-amino-3-cyanopyridine derivatives is an efficient method that typically involves the reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.[2][3][5] Various catalysts and reaction conditions have been employed to optimize this reaction, leading to high yields and environmentally friendly procedures.[3][5][6]
Protocol 1: Solvent-Free Synthesis using Na₂CaP₂O₇ Catalyst
This protocol details a one-pot, solvent-free synthesis using a nanostructured diphosphate (Na₂CaP₂O₇) as a reusable and efficient catalyst.[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ketone (e.g., acetophenone) or cyclohexanone (1 mmol)
-
Malononitrile (1.1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Nanostructured Na₂CaP₂O₇ catalyst
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ketone (1 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of Na₂CaP₂O₇.
-
Heat the mixture at 80°C under solvent-free conditions, with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the solid residue with water and then ethanol to remove excess reactants and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyanopyridine derivative.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method utilizes microwave irradiation to accelerate the reaction, resulting in shorter reaction times and high yields.[2]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
Procedure:
-
In a dry flask suitable for microwave synthesis, add the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[2]
-
Place the flask in a microwave oven and connect it to a refluxing system.
-
Irradiate the mixture for 7-9 minutes.[2]
-
After irradiation, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with a small amount of ethanol (e.g., 2 mL).[2]
-
Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[2]
II. Data Presentation
The following tables summarize the quantitative data for the synthesis of various 2-amino-3-cyanopyridine derivatives using different catalytic systems and conditions.
Table 1: Synthesis of 2-Amino-3-Cyanopyridine Derivatives using Na₂CaP₂O₇ Catalyst under Solvent-Free Conditions at 80°C [3]
| Entry | Aldehyde (Ar-CHO) | Ketone (R-CO-CH₃) | Time (min) | Yield (%) |
| 1 | C₆H₅CHO | C₆H₅COCH₃ | 20 | 94 |
| 2 | 4-CH₃-C₆H₄CHO | C₆H₅COCH₃ | 25 | 92 |
| 3 | 4-OCH₃-C₆H₄CHO | C₆H₅COCH₃ | 25 | 93 |
| 4 | 4-Cl-C₆H₄CHO | C₆H₅COCH₃ | 20 | 91 |
| 5 | 4-NO₂-C₆H₄CHO | C₆H₅COCH₃ | 30 | 88 |
| 6 | C₆H₅CHO | 4-CH₃-C₆H₄COCH₃ | 25 | 92 |
Data extracted from a study by MDPI[3].
Table 2: Microwave-Assisted Synthesis of 2-Amino-3-Cyanopyridine Derivatives [2]
| Entry | Aldehyde (Ar-CHO) | Ketone (R-CO-CH₃) | Time (min) | Yield (%) |
| 1 | 4-Cl-C₆H₄CHO | 4-OCH₃-C₆H₄COCH₃ | 8 | 83 |
| 2 | 4-CH₃-C₆H₄CHO | 4-OCH₃-C₆H₄COCH₃ | 9 | 81 |
| 3 | 4-F-C₆H₄CHO | 4-OCH₃-C₆H₄COCH₃ | 7 | 86 |
| 4 | C₆H₅CHO | C₆H₅COCH₃ | 8 | 82 |
| 5 | 4-Cl-C₆H₄CHO | C₆H₅COCH₃ | 8 | 85 |
| 6 | 4-NO₂-C₆H₄CHO | C₆H₅COCH₃ | 9 | 72 |
Data extracted from a study published in ARKIVOC[2].
Table 3: Synthesis of 2-Amino-3-Cyanopyridine Derivatives using Copper Nanoparticles on Charcoal (Cu/C) in Acetonitrile at 80°C [6]
| Entry | Aldehyde (Ar-CHO) | Ketone (R-CO-CH₃) | Time (h) | Yield (%) |
| 1 | C₆H₅CHO | C₆H₅COCH₃ | 3 | 92 |
| 2 | 4-CH₃-C₆H₄CHO | C₆H₅COCH₃ | 3 | 94 |
| 3 | 4-OCH₃-C₆H₄CHO | C₆H₅COCH₃ | 3.5 | 90 |
| 4 | 4-Cl-C₆H₄CHO | C₆H₅COCH₃ | 2.5 | 93 |
| 5 | 4-Br-C₆H₄CHO | C₆H₅COCH₃ | 2.5 | 88 |
| 6 | 4-NO₂-C₆H₄CHO | C₆H₅COCH₃ | 4 | 86 |
Data extracted from a study in the Journal of the Brazilian Chemical Society[6].
III. Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the general multi-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives.
Caption: Multi-component synthesis of 2-amino-3-cyanopyridine.
General Experimental Workflow
The diagram below outlines the typical experimental workflow from reaction setup to product characterization.
Caption: Experimental workflow for synthesis and analysis.
IKK-β/NF-κB Signaling Pathway
2-Amino-3-cyanopyridine derivatives have been identified as inhibitors of IKK-β.[4] IKK-β is a central kinase in the canonical NF-κB signaling pathway, which is activated by pro-inflammatory stimuli like TNF-α and IL-1.[3][5] Inhibition of IKK-β prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[5][7]
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by 2-amino-3-cyanopyridine derivatives.
References
- 1. Analysis of the IKKbeta/NF-kappaB signaling pathway during embryonic angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulating Immune Response Pathways with IKK beta | Antibody News: Novus Biologicals [novusbio.com]
- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]
- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IKK2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Catalytic Conversion of 2-Cyano-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3-methylpyridine is a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its catalytic conversion opens pathways to key building blocks, primarily through two main routes: hydrogenation of the nitrile group to form 2-(aminomethyl)-3-methylpyridine and hydrolysis of the nitrile group to yield 3-methylpicolinamide. This document provides detailed application notes and experimental protocols for these transformations, focusing on common and effective catalytic systems.
I. Catalytic Hydrogenation of this compound to 2-(Aminomethyl)-3-methylpyridine
The reduction of the nitrile functionality in this compound to a primary amine is a crucial step in the synthesis of various biologically active molecules. This transformation is typically achieved through catalytic hydrogenation using catalysts such as Raney Nickel and Rhodium on carbon.
Data Presentation: Comparison of Catalytic Systems for Hydrogenation
While specific comparative data for the hydrogenation of this compound is not extensively published, the following table provides typical performance metrics for analogous nitrile hydrogenations using common catalysts. These values should serve as a starting point for reaction optimization.
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Typical Yield (%) | Notes |
| Raney® Nickel | 4 - 10 | 50 - 120 | Methanol / Ammonia | >90 | Ammonia is often used to suppress the formation of secondary amines. |
| 5% Rhodium on Carbon (Rh/C) | 5 - 20 | 25 - 80 | Methanol | >95 | Generally more active at lower temperatures and pressures than Nickel-based catalysts. |
Experimental Protocols
Protocol 1: Hydrogenation using Raney® Nickel
This protocol is adapted from procedures for the hydrogenation of substituted cyanopyridines[1].
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol
-
Ammonia solution (7N in Methanol)
-
Hydrogen gas
-
Pressurized hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
In a suitable pressure vessel, add this compound (1.0 eq).
-
Add methanol as the solvent (10-20 volumes).
-
Add a 7N solution of ammonia in methanol (2-3 eq).
-
Carefully add Raney® Nickel catalyst (5-20% by weight of the substrate) to the reaction mixture.
-
Seal the reactor and purge with nitrogen gas (3x) followed by hydrogen gas (3x).
-
Pressurize the reactor with hydrogen to 5-10 bar.
-
Heat the reaction mixture to 50-80°C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
The catalyst can be removed by filtration through a pad of celite. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet.
-
The filtrate can be concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.
Protocol 2: Hydrogenation using 5% Rhodium on Carbon (Rh/C)
This protocol is based on general procedures for rhodium-catalyzed hydrogenation of functionalized pyridines[2].
Materials:
-
This compound
-
5% Rhodium on Carbon (Rh/C)
-
Methanol
-
Hydrogen gas
-
Pressurized hydrogenation reactor
Procedure:
-
To a pressure vessel, add this compound (1.0 eq) and methanol (10-20 volumes).
-
Carefully add 5% Rh/C catalyst (1-5 mol%).
-
Seal the reactor and purge with nitrogen (3x) and then with hydrogen (3x).
-
Pressurize the reactor with hydrogen to 10-20 bar.
-
Stir the reaction mixture vigorously at room temperature (25-40°C).
-
Monitor the reaction for completion by hydrogen uptake or analytical methods.
-
Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through celite to remove the catalyst.
-
The solvent can be removed under reduced pressure to obtain the product.
Logical Workflow for Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of this compound.
II. Catalytic Hydrolysis of this compound to 3-Methylpicolinamide
The hydrolysis of the nitrile group to an amide is another important transformation of this compound. This can be achieved under basic conditions, often with high yields and selectivity.
Data Presentation: Reaction Conditions for Hydrolysis
Based on continuous hydrolysis processes for cyanopyridines, the following conditions can be applied to the hydrolysis of this compound[3].
| Base | Base:Nitrile Ratio | Temperature (°C) | Typical Yield (%) | Product |
| NaOH | 0.03 - 0.20 | 100 - 130 | 95 - 99.5 | 3-Methylpicolinamide |
| NaOH | > 0.5 | > 130 | > 95 | 3-Methylpicolinic acid |
Experimental Protocol
Protocol 3: Base-Catalyzed Hydrolysis to 3-Methylpicolinamide
This protocol is based on general procedures for the hydrolysis of cyanopyridines[3].
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in water.
-
Add a catalytic amount of sodium hydroxide (0.03-0.20 eq).
-
Heat the reaction mixture to reflux (100-130°C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Alternatively, the product can be extracted with a suitable organic solvent.
-
The crude product can be purified by recrystallization.
Reaction Pathway for Hydrolysis
Caption: Simplified reaction pathway for the hydrolysis of this compound.
Conclusion
The catalytic conversion of this compound provides efficient routes to valuable building blocks for the pharmaceutical and agrochemical industries. The choice of catalytic system and reaction conditions allows for the selective synthesis of either 2-(aminomethyl)-3-methylpyridine via hydrogenation or 3-methylpicolinamide via hydrolysis. The protocols and data presented herein serve as a comprehensive guide for researchers to develop and optimize these important transformations.
References
Application Notes and Protocols: 2-Cyano-3-methylpyridine in the Development of Novel Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-cyano-3-methylpyridine as a key building block in the synthesis of novel herbicides. The following sections detail the synthesis of active compounds, their mechanism of action, quantitative herbicidal activity data, and detailed experimental protocols for their evaluation.
Introduction
This compound is a versatile chemical intermediate widely utilized in the agrochemical industry for the development of new crop protection agents.[1] Its unique chemical structure, featuring a reactive cyano group and a pyridine ring, makes it an excellent scaffold for creating compounds with potent herbicidal activity.[1] Research has demonstrated that derivatives of this compound, particularly 2-cyano-3-substituted-pyridinemethylaminoacrylates, are effective inhibitors of Photosystem II (PSII) in plants, a critical pathway for photosynthesis.[2] This inhibition ultimately leads to plant death, making these compounds effective herbicides. Some of these novel herbicides have shown excellent activity at low application rates and are safe for major crops like corn.[2]
Mechanism of Action: Photosystem II Inhibition
Herbicides derived from this compound primarily act by inhibiting the electron transport chain in Photosystem II (PSII) within the chloroplasts of plant cells.[2] PSII is a key protein complex responsible for water splitting and the initial steps of converting light energy into chemical energy.
The herbicidal molecules bind to the Q_B binding site on the D1 protein of the PSII complex. This binding event physically blocks the native plastoquinone molecule from docking and accepting electrons from the primary quinone acceptor, Q_A. The blockage of electron flow from Q_A to Q_B disrupts the entire photosynthetic process, leading to a cascade of damaging effects:
-
Inhibition of ATP and NADPH production: The disruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation and plant growth.
-
Formation of Reactive Oxygen Species (ROS): The blockage of electron flow leads to the accumulation of highly energetic molecules, which can react with oxygen to produce reactive oxygen species (ROS) such as singlet oxygen.
-
Oxidative Damage: ROS cause significant damage to cellular components, including lipids, proteins, and chlorophyll, leading to membrane leakage, pigment degradation, and ultimately, cell death.
This mechanism of action is illustrated in the following signaling pathway diagram.
References
Application Notes and Protocols: 2-Cyano-3-methylpyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3-methylpyridine, also known as 2-cyano-3-picoline, is a versatile heterocyclic compound that serves as a valuable building block in both synthetic organic chemistry and coordination chemistry. Its unique electronic and steric properties, arising from the presence of a pyridine ring, a cyano group, and a methyl group, make it an intriguing ligand for the formation of metal complexes. These complexes have shown potential in various applications, including catalysis and medicinal chemistry, particularly in the development of novel therapeutic agents. This document provides an overview of the applications of this compound as a ligand, detailed experimental protocols for the synthesis of the ligand and its potential coordination complexes, and insights into its prospective role in drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | 2-Cyano-3-picoline, 3-Methylpyridine-2-carbonitrile |
| CAS Number | 20970-75-6 |
| Molecular Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 80.0-92.0 °C |
| Purity | ≥ 99% (HPLC) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Cyanation
This protocol is adapted from a general method for the direct cyanation of pyridines.
Materials:
-
3-Methylpyridine (3-picoline)
-
Trifluoroacetic anhydride
-
Concentrated nitric acid
-
Potassium cyanide (KCN)
-
Sodium acetate (NaOAc)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane (for chromatography)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing trifluoroacetic anhydride, slowly add 3-methylpyridine while cooling in an ice bath and stirring.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Cool the mixture again in an ice bath and add concentrated nitric acid dropwise, ensuring the temperature remains low.
-
After the addition of nitric acid, allow the reaction to stir at room temperature for 2-3 hours.
-
In a separate beaker, prepare a chilled aqueous solution of potassium cyanide and sodium acetate.
-
Slowly add the reaction mixture from the flask to the chilled cyanide solution with vigorous stirring.
-
Allow the resulting mixture to react for 12 hours. The final pH should be approximately 6-7.
-
Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to obtain pure this compound.
Expected Yield: 75% (based on 3-methylpyridine).
Protocol 2: General Synthesis of a Transition Metal Complex with this compound (Example: Copper(II) Complex)
This is a generalized protocol based on the synthesis of copper(II) complexes with similar halo-substituted 3-methylpyridine ligands. The specific conditions may require optimization for this compound.
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂) or Copper(II) bromide (CuBr₂)
-
Ethanol (absolute)
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2 molar equivalents) in absolute ethanol.
-
In a separate flask, dissolve the copper(II) salt (1 molar equivalent) in absolute ethanol. Gentle heating may be required.
-
Slowly add the copper(II) salt solution to the ligand solution with continuous stirring.
-
A precipitate may form immediately. Stir the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.
-
If no precipitate forms or the reaction appears incomplete, the mixture can be gently refluxed for 1-2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the resulting complex in a desiccator under vacuum.
Characterization:
The synthesized complex should be characterized by techniques such as:
-
Infrared (IR) Spectroscopy: To observe the shift in the C≡N stretching frequency upon coordination to the metal center.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination geometry.
Applications in Drug Development: A Focus on Anticancer Activity
Pyridine and cyanopyridine derivatives are recognized as privileged scaffolds in medicinal chemistry, with numerous compounds exhibiting potent anticancer activity. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are dysregulated in cancer cells. While the specific biological activity of this compound and its metal complexes is an active area of research, based on the activity of structurally related molecules, a potential application lies in the development of kinase inhibitors.
Potential Mechanism of Action: Dual Inhibition of VEGFR-2 and HER-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are two key receptor tyrosine kinases that play crucial roles in tumor growth, proliferation, and angiogenesis.[1][2] Their signaling pathways are often overactive in various cancers.
The diagram above illustrates how a metal complex of this compound could potentially act as a dual inhibitor of both VEGFR-2 and HER-2. By blocking the activity of these receptors, the complex could simultaneously inhibit downstream signaling cascades such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways. The ultimate effect of this dual inhibition would be the suppression of key processes that drive cancer progression, including cell proliferation, survival, angiogenesis, and metastasis.
Experimental Workflow for Evaluating Anticancer Activity
The following workflow outlines the key steps to investigate the potential anticancer properties of newly synthesized this compound complexes.
Conclusion
This compound is a ligand with considerable potential in coordination chemistry. While detailed studies on its coordination complexes are still emerging, the information available for structurally similar ligands provides a strong foundation for future research. The protocols and conceptual frameworks presented in these application notes are intended to guide researchers in the synthesis, characterization, and evaluation of this compound-based metal complexes for applications in catalysis and, most notably, in the development of novel anticancer therapeutics. Further investigation into the specific biological mechanisms of these compounds is warranted and could lead to the discovery of new and effective treatment strategies for various cancers.
References
Application Notes and Protocols: Functionalization of the Pyridine Ring in 2-Cyano-3-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Cyano-3-methylpyridine, also known as 2-cyano-3-picoline, is a versatile heterocyclic building block in organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with a cyano group and a methyl group, offers unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of the cyano group and the electron-donating methyl group significantly influence the regioselectivity of reactions on the pyridine ring. This document provides detailed protocols for the functionalization of the pyridine ring of this compound, focusing on key transformations relevant to drug discovery and materials science.
Reactivity and Regioselectivity
The pyridine ring is inherently electron-deficient compared to benzene, which makes electrophilic aromatic substitution (EAS) more difficult and nucleophilic aromatic substitution (SNAr) more feasible. The substituents on this compound further modulate this reactivity:
-
Cyano Group (at C2): A strong electron-withdrawing group (-I, -M) that deactivates the ring towards electrophilic attack and activates it for nucleophilic attack. It strongly directs nucleophiles to the C4 and C6 positions.[3]
-
Methyl Group (at C3): An electron-donating group (+I, +H) that activates the ring towards electrophilic attack, primarily at the ortho (C4) and para (C5) positions.
-
Nitrogen Atom: Deactivates the ring towards EAS due to its electronegativity and protonation under acidic conditions. It directs electrophiles to the C3 and C5 positions.[4]
The combination of these effects dictates the most probable sites for functionalization. Electrophilic attack is most likely to occur at the C5 position, which is meta to the deactivating cyano group and para to the activating methyl group. Nucleophilic attack is favored at the C4 and C6 positions.
Caption: Logical diagram of reaction selectivity on the this compound ring.
Synthesis of Starting Material
While this compound is commercially available, two common synthesis routes are summarized below.
Catalytic Ammoxidation of 2,3-Dimethylpyridine
This industrial method involves the vapor-phase reaction of 2,3-dimethylpyridine with ammonia and oxygen over a metal oxide catalyst, offering high selectivity and yield.[5]
| Parameter | Value | Reference |
| Starting Material | 2,3-Dimethylpyridine | [5] |
| Reagents | Ammonia, Oxygen (typically from air) | [5] |
| Catalyst | Fe-Sb-V-Cr based oxide composition | [5] |
| Temperature | 350 - 450 °C | [5] |
| Molar Ratio (NH₃/Feed) | 1.0 - 10 | [5] |
| Molar Ratio (O₂/Feed) | 2.5 - 7 | [5] |
| Contact Time | 0.5 - 10 seconds | [5] |
| Yield | High | [5] |
Nitration and Cyanation of 3-Picoline
A traditional laboratory-scale synthesis involves the activation of 3-picoline (3-methylpyridine) via nitration, followed by nucleophilic substitution with a cyanide salt.[1][6]
| Step | Reagents | Conditions | Yield | Reference |
| 1. Nitration | 3-Picoline, Vanadium Pentoxide (V₂O₅), Concentrated Nitric Acid (HNO₃) | Cool to 5-10 °C, slow addition of HNO₃, react for 3 hours. | >85% (overall) | [6] |
| 2. Cyanation | Sodium Cyanide (NaCN), Sodium Hydroxide (NaOH) solution | Add nitrated mixture slowly to cyanide solution, react for 8 hours. | >85% (overall) | [6] |
Protocols for Pyridine Ring Functionalization
Electrophilic Aromatic Substitution: Nitration
Nitration introduces a nitro group, a versatile functional handle for further transformations (e.g., reduction to an amine). The reaction is predicted to occur at the C5 position.
References
- 1. Buy this compound | 20970-75-6 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. JPH0971567A - Method for producing this compound - Google Patents [patents.google.com]
- 6. CN103936670B - The synthetic method of 2-cyano group-3-picoline - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-3-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Cyano-3-methylpyridine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via different common routes.
Route 1: Vapor-Phase Catalytic Ammoxidation of 2,3-Dimethylpyridine
This is a common industrial method for the synthesis of this compound.[1][2]
Experimental Workflow
Caption: Workflow for the vapor-phase ammoxidation of 2,3-dimethylpyridine.
| Issue | Possible Causes | Solutions |
| Low Yield of this compound | - Inactive or deactivated catalyst.- Incorrect reaction temperature.- Improper feed ratios (2,3-dimethylpyridine:NH₃:O₂).- Insufficient contact time. | - Ensure proper catalyst preparation and calcination. Regenerate or replace the catalyst if necessary.- Optimize the reaction temperature. Temperatures that are too low result in low conversion, while temperatures that are too high can lead to over-oxidation.[3] - Adjust the molar ratios of the reactants. A higher ammonia to pyridine ratio can sometimes improve selectivity but may be economically less favorable.[2]- Optimize the feed flow rate to ensure sufficient contact time with the catalyst. |
| Formation of Byproducts (e.g., 2,3-dicyanopyridine, 3-cyanopyridine) | - Over-oxidation of the methyl groups due to high temperature or excessive oxygen.[2]- Non-selective catalyst. | - Lower the reaction temperature and/or reduce the oxygen concentration in the feed.- Ensure the catalyst composition is optimal. The presence of promoters in the Fe-Sb-V-Cr system is crucial for selectivity.[2] |
| Catalyst Deactivation | - Coking: Deposition of carbonaceous materials on the catalyst surface.- Sintering: Loss of active surface area due to high temperatures.- Poisoning: Irreversible adsorption of impurities from the feed on the active sites. | - Regenerate the catalyst by controlled oxidation to burn off coke deposits.- Avoid temperature spikes in the reactor. Ensure uniform heat distribution, for which a fluidized bed reactor is often preferred.[2]- Purify the feedstock to remove potential catalyst poisons. |
| Reactor Fouling | - Formation of solid byproducts or polymers at high temperatures. | - Optimize reaction conditions to minimize byproduct formation.- Implement regular reactor cleaning and maintenance schedules. |
Route 2: Cyanation of 2-Halo-3-methylpyridine (Rosenmund-von Braun Reaction)
This method involves the substitution of a halogen (typically Cl or Br) with a cyanide group, often using a copper(I) cyanide reagent.[4][5]
Logical Relationship of Reaction Components
Caption: Key components and conditions for the Rosenmund-von Braun reaction.
| Issue | Possible Causes | Solutions |
| Low or No Reaction | - Low reaction temperature.- Impure starting materials or reagents.- Poor quality of copper(I) cyanide. | - The Rosenmund-von Braun reaction typically requires high temperatures (refluxing DMF or pyridine).[4][6] Ensure the reaction is heated sufficiently.- Use pure, dry starting materials and solvents.- Use freshly prepared or high-purity copper(I) cyanide. The quality of CuCN is critical for this reaction. |
| Formation of Dark-colored Impurities | - Decomposition of the solvent or starting material at high temperatures.- Presence of oxygen. | - Use a lower reaction temperature if possible, or consider a modified procedure with a catalyst system that allows for milder conditions.[7]- Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Purification | - High-boiling polar solvents are difficult to remove.- Residual copper salts in the product. | - After the reaction, quench the mixture with an aqueous solution of a complexing agent for copper, such as ferric chloride or ethylenediamine, to facilitate the removal of copper salts during workup.- Consider using alternative, lower-boiling point solvents if the substrate is reactive enough at lower temperatures. |
| Poor Functional Group Tolerance | - The high reaction temperatures can lead to the decomposition of sensitive functional groups on the pyridine ring. | - If the substrate contains sensitive groups, consider alternative cyanation methods that proceed under milder conditions, such as palladium-catalyzed cyanation. |
Route 3: Cyanation of 3-Methylpyridine-N-oxide
This route involves the activation of the pyridine ring by N-oxidation, followed by reaction with a cyanide source.[8]
Reaction Pathway
Caption: Synthetic pathway from 3-methylpyridine to this compound via the N-oxide.
| Issue | Possible Causes | Solutions |
| Incomplete N-Oxidation | - Insufficient oxidizing agent.- Low reaction temperature or short reaction time. | - Use a slight excess of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide).- Ensure the reaction is allowed to proceed to completion by monitoring with TLC or another appropriate analytical technique. |
| Low Yield in Cyanation Step | - Ineffective activating agent.- Hydrolysis of the cyanide reagent.- Formation of other isomers (e.g., 6-cyano-3-methylpyridine). | - Choose an appropriate activating agent. Dimethylcarbamoyl chloride or tosyl chloride are commonly used.[9]- Use anhydrous conditions to prevent the hydrolysis of the cyanide source, especially if using reagents like TMSCN.- The regioselectivity of the cyanation can be influenced by the activating agent and reaction conditions. Optimization may be required to favor the 2-position. |
| Deoxygenation of N-Oxide without Cyanation | - Presence of reducing agents or certain reaction conditions that favor deoxygenation. | - Ensure that the reaction conditions are optimized for cyanation and that no unintended reducing agents are present. |
| Difficult Separation of Product from Activating Agent Byproducts | - The byproducts of the activating agent (e.g., dimethylcarbamic acid) can complicate purification. | - Perform an appropriate aqueous workup to remove water-soluble byproducts before chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary synthetic routes include:
-
Vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine: This is a high-temperature gas-phase reaction using a metal oxide catalyst.[2] It is often used for industrial-scale production.
-
Rosenmund-von Braun reaction: This involves the cyanation of a 2-halo-3-methylpyridine (e.g., 2-chloro- or 2-bromo-3-methylpyridine) with copper(I) cyanide at high temperatures.[4][5]
-
Cyanation of 3-methylpyridine-N-oxide: This method involves the oxidation of 3-methylpyridine to its N-oxide, followed by activation and reaction with a cyanide source to introduce the cyano group at the 2-position.[8]
-
Direct cyanation of 3-methylpyridine: Newer methods involve the direct activation of the pyridine ring followed by cyanation, for example, using vanadium pentoxide and nitric acid, then sodium cyanide.[10]
Q2: How can I improve the yield of the vapor-phase ammoxidation reaction?
A2: To improve the yield, focus on the following parameters:
-
Catalyst: The choice and preparation of the catalyst are critical. A common catalyst system is based on a mixture of iron, antimony, vanadium, and chromium oxides.[2] Ensure the catalyst is properly prepared and activated.
-
Temperature: The reaction is highly temperature-sensitive. The optimal temperature range is typically between 400°C and 500°C.
-
Feed Ratios: The molar ratios of 2,3-dimethylpyridine, ammonia, and oxygen must be carefully controlled to maximize yield and minimize byproduct formation.[2]
-
Contact Time: The flow rate of the reactants over the catalyst bed determines the contact time, which should be optimized for maximum conversion.
Q3: What are the common impurities in the synthesis of this compound?
A3: The impurity profile depends on the synthetic route:
-
Ammoxidation: Common impurities include unreacted 2,3-dimethylpyridine, 3-cyanopyridine, and over-oxidation products like 2,3-dicyanopyridine.[2]
-
Rosenmund-von Braun: Impurities can include unreacted 2-halo-3-methylpyridine and byproducts from the decomposition of the solvent at high temperatures.
-
From N-oxide: Unreacted 3-methylpyridine-N-oxide and potentially the 6-cyano isomer can be present.
Q4: What are the safety precautions for handling cyanide reagents?
A4: Cyanide compounds are highly toxic and require strict safety protocols:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid contact with acids. Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.
-
Have a cyanide antidote kit available and ensure all personnel are trained in its use.
-
Dispose of cyanide waste properly according to your institution's hazardous waste guidelines. All cyanide-containing waste should be kept separate and labeled accordingly.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Vapor-Phase Ammoxidation | 2,3-Dimethylpyridine | NH₃, O₂, Fe-Sb-V-Cr oxide catalyst | >80%[2] | High yield, suitable for large scale, uses readily available starting materials. | Requires specialized high-temperature equipment, catalyst preparation is complex. |
| Rosenmund-von Braun | 2-Halo-3-methylpyridine | CuCN | Variable, can be high | Good for lab-scale synthesis. | High reaction temperatures, difficult purification, use of toxic heavy metal reagent.[4] |
| From N-oxide | 3-Methylpyridine | Oxidizing agent, Activating agent, Cyanide source | 42-82% (for similar pyridines)[11] | Milder conditions than Rosenmund-von Braun, avoids direct handling of 2,3-dimethylpyridine. | Multi-step process, requires preparation of the N-oxide.[8] |
| Direct Cyanation | 3-Methylpyridine | V₂O₅, HNO₃, NaCN | ~85%[10] | High yield, one-pot procedure. | Uses strong acids and oxidizing agents. |
Experimental Protocols
Protocol 1: Vapor-Phase Catalytic Ammoxidation of 2,3-Dimethylpyridine (Based on JPH0971567A)
Catalyst Preparation (Example): An oxide catalyst with the empirical formula Fe₁₀Sb₂₅V₅Cr₅ can be prepared by making a slurry of the metal salts (e.g., iron nitrate, antimony trioxide, ammonium metavanadate, chromium nitrate) in water. The slurry is then spray-dried and calcined at high temperatures (e.g., 800-850°C) to form the active catalyst.[2]
Ammoxidation Reaction:
-
Load the prepared catalyst into a fluidized bed reactor.
-
Heat the reactor to the desired reaction temperature (e.g., 420°C).
-
Introduce a gaseous feed stream containing 2,3-dimethylpyridine, ammonia, and air into the reactor. The molar ratio of NH₃/2,3-dimethylpyridine is typically in the range of 3-6, and the O₂/2,3-dimethylpyridine ratio is around 15-20 (when using air).
-
Maintain a constant temperature and pressure during the reaction.
-
The product stream exiting the reactor is cooled to condense the organic products.
-
The crude product is then purified by distillation or crystallization to isolate this compound.
Protocol 2: Cyanation of 3-Methylpyridine-N-oxide (General Procedure)
Step A: Synthesis of 3-Methylpyridine-N-oxide
-
Dissolve 3-methylpyridine in a suitable solvent like acetic acid or dichloromethane.
-
Add an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature (e.g., 70-80°C for H₂O₂/acetic acid).
-
Monitor the reaction by TLC until all the 3-methylpyridine is consumed.
-
After completion, neutralize the excess acid and remove the solvent under reduced pressure. The crude 3-methylpyridine-N-oxide can be purified or used directly in the next step.
Step B: Cyanation
-
Dissolve the 3-methylpyridine-N-oxide in an anhydrous solvent like acetonitrile or dichloromethane under an inert atmosphere.
-
Add an activating agent, such as dimethylcarbamoyl chloride or tosyl chloride, and stir for a short period.
-
Introduce the cyanide source, for example, potassium cyanide or trimethylsilyl cyanide (TMSCN), to the reaction mixture.
-
Heat the reaction mixture (e.g., to 120°C if necessary) and monitor its progress by TLC or GC.[9]
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove salts and byproducts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the crude product by column chromatography or crystallization to obtain pure this compound.
References
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. JPH0971567A - Method for producing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. CN103936670B - The synthetic method of 2-cyano group-3-picoline - Google Patents [patents.google.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Synthesis of 2-Cyano-3-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 2-Cyano-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common industrial synthesis methods for this compound?
A1: Two common methods for the industrial production of this compound are:
-
Vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine: This process involves reacting 2,3-dimethylpyridine with ammonia and oxygen in the gas phase over a metal oxide catalyst.[1]
-
Oxidation and Cyanation of 3-picoline (3-methylpyridine): This method involves the activation of the pyridine ring in 3-picoline, for example, using an oxidizing agent like vanadium pentoxide and nitric acid, followed by a cyanation step.[2]
Q2: What are the typical side products observed during the ammoxidation of 2,3-dimethylpyridine?
A2: The primary side products in the ammoxidation of 2,3-dimethylpyridine to this compound are 2,3-dicyanopyridine and 3-cyanopyridine.[1] The formation of these byproducts is influenced by the catalyst composition and reaction conditions.
Q3: My final product is a white to off-white crystalline powder. Is this the expected appearance?
A3: Yes, pure this compound is typically a white to off-white crystalline powder.[3][4] Discoloration may indicate the presence of impurities.
Q4: What is the melting point of this compound?
A4: The reported melting point of this compound is in the range of 80.0-92.0 °C.[3] A broad melting point range can be an indicator of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Inefficient catalyst in ammoxidation. - Suboptimal reaction temperature or pressure. - Incomplete reaction in the 3-picoline route. | - Ensure the catalyst composition is as specified in the protocol (e.g., Fe, Sb, V, Cr-containing oxide composition).[1] - Optimize the reaction temperature, pressure, and residence time. - Monitor the reaction progress using techniques like TLC or GC to ensure completion. |
| High Levels of 2,3-dicyanopyridine byproduct | Over-oxidation during the ammoxidation process. | - Adjust the oxygen-to-2,3-dimethylpyridine ratio. - Modify the catalyst composition to enhance selectivity towards the mono-cyano product.[1] |
| Presence of 3-cyanopyridine byproduct | Demethylation of the starting material or product under harsh reaction conditions. | - Lower the reaction temperature to minimize degradation pathways. - Optimize the catalyst to be less aggressive. |
| Discolored Final Product (Yellow or Brown) | Presence of polymeric or degradation byproducts. The presence of small amounts of air during certain cyanidation reactions can also lead to darker reaction mixtures.[5] | - Purify the crude product by recrystallization, for example, from dilute ethyl alcohol.[5] - Ensure an inert atmosphere (e.g., nitrogen) is maintained during reactions that are sensitive to air.[5] |
| Difficulty in Product Isolation | The product may solidify in the condenser during distillation. | Use a heat lamp to gently warm the condenser and prevent solidification.[5] |
Quantitative Data Summary
The following table summarizes the conversion and yield data from a patented ammoxidation process for the synthesis of this compound using different catalyst compositions.
| Catalyst Composition (Empirical Formula) | 2,3-dimethylpyridine Conversion (%) | This compound Yield (%) | 2,3-dicyanopyridine Yield (%) | 3-cyanopyridine Yield (%) |
| Fe₁₀Sb₂₀V₄Cr₀.₅Mo₀.₁Mg₂O₆₈.₃(SiO₂)₄₀ | 99.8 | 85.3 | 4.5 | 1.2 |
| Fe₁₀Sb₂₀V₄Cr₁Mo₀.₁Mg₂O₆₉.₈(SiO₂)₄₀ | 99.7 | 86.1 | 4.2 | 1.1 |
| Fe₁₀Sb₂₀V₄Cr₂Mo₀.₁Mg₂O₇₂.₈(SiO₂)₄₀ | 99.5 | 84.5 | 3.9 | 1.0 |
| Fe₁₀Sb₂₀V₄Mg₂Co₁Mo₀.₁O₆₈.₃(SiO₂)₄₀ (Comparative Example) | 98.5 | 75.2 | 5.1 | 2.3 |
Data extracted from a Japanese patent publication.[1]
Experimental Protocols
Synthesis of this compound via Ammoxidation of 2,3-dimethylpyridine
This protocol is based on a general method described in the patent literature.[1]
Catalyst Preparation: A catalyst with a desired atomic ratio, for example, Fe₁₀Sb₂₀V₄Cr₁Mo₀.₁Mg₂O₆₉.₈ on a silica support, is prepared. This can be done by mixing the corresponding metal salts or oxides in a slurry, followed by drying, molding, and calcination at high temperatures (e.g., 400-850 °C).
Ammoxidation Reaction:
-
A gaseous mixture of 2,3-dimethylpyridine, ammonia, and oxygen (typically with an inert carrier gas like nitrogen) is passed through a fixed-bed or fluidized-bed reactor containing the catalyst.
-
The molar ratio of reactants is crucial and should be optimized. For example, the molar ratio of ammonia to 2,3-dimethylpyridine can be in the range of 1 to 10, and the oxygen to 2,3-dimethylpyridine ratio can be from 1 to 5.
-
The reaction is carried out at an elevated temperature, typically in the range of 300-500 °C.
-
The reaction products are cooled, and the this compound is separated from the gas stream by condensation.
-
The crude product is then purified, typically by distillation or recrystallization.
Synthesis of this compound from 3-picoline
This protocol is based on a method described in the patent literature.[2]
-
In a reactor, add 3-picoline.
-
Under agitation, slowly add vanadium pentoxide in several portions and stir for 30 minutes.
-
Cool the solution to 5-10 °C.
-
Slowly add concentrated nitric acid, ensuring the reaction temperature does not exceed 10 °C. After the addition is complete, continue the reaction for 3 hours.
-
Slowly transfer the reaction solution to a separate reactor containing a mixed solution of sodium cyanide and liquid caustic soda. Control the addition rate to avoid the formation of white fumes. React for 8 hours after the addition is complete.
-
Add dichloromethane to the reaction mixture and extract the organic phase.
-
Evaporate the dichloromethane to obtain crystalline this compound.
Visualizations
Caption: Ammoxidation synthesis of this compound and its major side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. JPH0971567A - Method for producing this compound - Google Patents [patents.google.com]
- 2. CN103936670B - The synthetic method of 2-cyano group-3-picoline - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 20970-75-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Ammoxidation Catalyst for 2-Cyano-3-methylpyridine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of ammoxidation catalysts for the synthesis of 2-Cyano-3-methylpyridine from 2,3-dimethylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion of 2,3-dimethylpyridine | 1. Inadequate Reaction Temperature: The temperature is too low for catalyst activation. | 1. Gradually increase the reaction temperature in increments of 10-20°C, ensuring it does not exceed the catalyst's thermal stability limit (typically around 450-500°C for vanadium-based catalysts)[1]. |
| 2. Catalyst Deactivation: Sintering, coking, or poisoning of the catalyst has occurred. | 2. Refer to the "Catalyst Deactivation and Regeneration" section below. Consider regenerating the catalyst or replacing it with a fresh batch.[2][3][4] | |
| 3. Incorrect Reactant Molar Ratio: Insufficient ammonia or oxygen can limit the reaction rate. | 3. Verify the molar feed ratios of 2,3-dimethylpyridine, ammonia, and air (oxygen). A typical starting point is a molar ratio of ammonia to hydrocarbon of 1.5:1 to 10:1 and oxygen to hydrocarbon of 1.5:1 to 10:1.[5] | |
| 4. Low Space Velocity: The residence time of reactants in the catalyst bed is too short. | 4. Decrease the flow rate of the reactant gases to increase the contact time with the catalyst. | |
| Low Selectivity to this compound | 1. Over-oxidation: The reaction temperature is too high, leading to the formation of CO, CO₂, and other undesired byproducts. | 1. Decrease the reaction temperature. High temperatures can favor complete oxidation.[6] |
| 2. Incorrect Catalyst Composition: The catalyst formulation may not be optimal for selective ammoxidation. | 2. Ensure the catalyst composition is appropriate. Fe-Sb-V-Cr based oxide compositions have shown good selectivity for this reaction.[7] Promoters can significantly influence selectivity. | |
| 3. Non-uniform Catalyst Bed Temperature (Hot Spots): Localized high temperatures can lead to side reactions. | 3. Improve heat dissipation in the reactor. This can be achieved by diluting the catalyst bed with an inert material or using a reactor with better heat transfer characteristics. | |
| 4. Insufficient Ammonia: A low ammonia concentration can lead to the formation of oxygenated byproducts instead of nitriles. | 4. Increase the ammonia concentration in the feed gas. Ammonia plays a crucial role in the nitrile formation pathway. | |
| Rapid Catalyst Deactivation | 1. Thermal Sintering: Exposure to excessively high temperatures causes irreversible loss of active surface area. | 1. Operate within the recommended temperature range for the catalyst. Avoid temperature runaways.[2][8] |
| 2. Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface blocks active sites. | 2. Introduce a small amount of steam to the feed, which can help reduce coke formation. Implement a regeneration procedure involving controlled oxidation to burn off coke deposits.[9] | |
| 3. Poisoning: Impurities in the feed stream (e.g., sulfur or heavy metals) can irreversibly bind to active sites. | 3. Purify the reactant feed streams to remove potential catalyst poisons.[3][9] | |
| High Pressure Drop Across Reactor | 1. Catalyst Fines: Mechanical stress or thermal cycling has caused the catalyst pellets to break down. | 1. Screen the catalyst to remove fines before loading it into the reactor. Ensure the catalyst has sufficient mechanical strength. |
| 2. Coking: Severe coke formation can plug the catalyst bed. | 2. Implement a regeneration cycle to remove coke deposits. |
Frequently Asked Questions (FAQs)
Q1: What is the correct reactant for the synthesis of this compound via ammoxidation?
A1: The correct starting material is 2,3-dimethylpyridine. The ammoxidation reaction converts one of the methyl groups into a nitrile group to form this compound.[7]
Q2: What are the typical catalyst systems used for this reaction?
A2: Vanadium-based oxide catalysts are commonly employed. A particularly effective system is a multi-component oxide catalyst containing Iron (Fe), Antimony (Sb), Vanadium (V), and Chromium (Cr).[7] These are often supported on materials like silica or alumina to enhance stability and surface area.
Q3: What are the key reaction parameters to control?
A3: The most critical parameters are reaction temperature, the molar ratios of 2,3-dimethylpyridine:ammonia:oxygen (air), and the space velocity (or contact time). The presence of water vapor can also influence catalyst stability and selectivity.
Q4: How can I analyze the products of the reaction?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for separating and identifying the products, including the desired this compound and potential byproducts.[10][11][12] Derivatization may sometimes be necessary for certain compounds to improve their volatility for GC analysis.[11]
Q5: What are the common byproducts in the ammoxidation of 2,3-dimethylpyridine?
A5: Common byproducts can include carbon monoxide (CO), carbon dioxide (CO₂) from complete oxidation, as well as other partially oxidized products. The formation of other cyanopyridine isomers is less likely if the starting material is pure 2,3-dimethylpyridine.
Q6: How can a deactivated vanadium-based catalyst be regenerated?
A6: Deactivated vanadium-based catalysts can often be regenerated. A common method involves treating the catalyst with an aqueous solution of ammonia at elevated temperatures to dissolve and redeposit the active components.[13] Another approach is controlled oxidation in air to burn off coke deposits, followed by treatment with specific compounds like volatile phosphorus or sulfur compounds to reactivate the surface.[14][15]
Quantitative Data Summary
The following tables summarize key quantitative data from literature on ammoxidation catalyst systems.
Table 1: Catalyst Composition and Performance in 2,3-dimethylpyridine Ammoxidation
| Catalyst Empirical Formula[7] | Final Calcination Temp. (°C)[7] | Conversion of 2,3-dimethylpyridine (%)[7] | Selectivity to this compound (%)[7] |
| Fe₁₀Sb₂₀V₄Cr₂Mg₂Co₁Mo₀.₁O₆₈.₃(SiO₂)₄₀ | 600 | 99.5 | 85.3 |
| Fe₁₀Sb₂₅V₄Cr₂Mg₂Co₁Mo₀.₁O₇₈.₃(SiO₂)₄₀ | 600 | 99.6 | 86.1 |
| Fe₁₀Sb₂₀V₄Cr₁Mg₂Co₁Mo₀.₁O₆₇.₈(SiO₂)₄₀ | 600 | 99.2 | 84.5 |
Table 2: General Operating Conditions for Vapor-Phase Ammoxidation
| Parameter | Typical Range |
| Reaction Temperature | 300 - 600 °C[5] |
| Pressure | Atmospheric to ~100 psig[5] |
| Molar Ratio (Ammonia : Organic) | 1.5:1 to 10:1[5] |
| Molar Ratio (Oxygen : Organic) | 1.5:1 to 10:1[5] |
| Contact Time | 0.1 to 30 seconds[16] |
Experimental Protocols
Protocol 1: Preparation of a V-Sb-O Catalyst by Co-precipitation
This protocol describes a general method for preparing a vanadium-antimony oxide catalyst, a common type of ammoxidation catalyst.
-
Preparation of Precursor Solutions:
-
Dissolve a stoichiometric amount of Antimony(III) oxide (Sb₂O₃) in hydrochloric acid.
-
Separately, dissolve ammonium metavanadate (NH₄VO₃) in a solution of oxalic acid and water with heating.
-
-
Co-precipitation:
-
Slowly add the antimony-containing solution to the vanadium-containing solution with vigorous stirring.
-
Adjust the pH of the resulting slurry to a neutral value (around 7) by the dropwise addition of an ammonium hydroxide solution. This will cause the co-precipitation of the metal hydroxides.
-
-
Aging and Filtration:
-
Age the precipitate in the mother liquor for 2-4 hours with continuous stirring.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.
-
-
Drying and Calcination:
-
Dry the filter cake in an oven at 110-120°C overnight.
-
Calcine the dried powder in a furnace. A typical calcination program involves ramping the temperature to 500-700°C and holding for 2-6 hours in a flow of air.[17]
-
Protocol 2: Vapor-Phase Ammoxidation in a Fixed-Bed Reactor
This protocol outlines a general procedure for conducting the ammoxidation of 2,3-dimethylpyridine.
-
Reactor Setup:
-
Load the catalyst pellets into a fixed-bed reactor. The catalyst bed is typically supported by quartz wool.
-
Place the reactor inside a furnace equipped with a temperature controller.
-
-
Catalyst Pre-treatment:
-
Heat the catalyst to the reaction temperature under a flow of air or an inert gas to ensure it is dry and fully oxidized.
-
-
Reaction Execution:
-
Introduce the reactant gas mixture into the reactor. The feed consists of vaporized 2,3-dimethylpyridine, ammonia, and air. The organic reactant is typically vaporized by passing a carrier gas through a heated saturator containing the liquid reactant.
-
Maintain the reaction at the desired temperature and pressure.[18]
-
-
Product Collection and Analysis:
-
Pass the reactor effluent through a series of condensers or cold traps to collect the liquid products.
-
Analyze the collected liquid and the uncondensed vent gas using Gas Chromatography (GC) or GC-MS to determine the conversion of the reactant and the selectivity to the desired product.
-
Visualizations
Caption: Reaction pathway for the ammoxidation of 2,3-dimethylpyridine.
Caption: General experimental workflow for catalyst synthesis and testing.
Caption: A logical troubleshooting guide for low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst deactivation and regeneration | PPTX [slideshare.net]
- 5. US3868400A - Process for vapor phase ammoxidation - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. JPH0971567A - Method for producing this compound - Google Patents [patents.google.com]
- 8. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. US4111832A - Process for regenerating spent vanadium oxide containing oxidation catalysts - Google Patents [patents.google.com]
- 14. US4411818A - Reactivation of vanadium-containing oxidation catalysts - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. EP0832877A2 - Ammoxidation method in fluidized-bed reactor - Google Patents [patents.google.com]
- 17. data.epo.org [data.epo.org]
- 18. cdn.intratec.us [cdn.intratec.us]
preventing decomposition of 2-Cyano-3-methylpyridine during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Cyano-3-methylpyridine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common decomposition pathways for this compound?
A1: The primary decomposition pathway for this compound is the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, particularly at elevated temperatures, to form 3-methylpicolinamide and subsequently 3-methylpicolinic acid. In the synthesis of related compounds, the presence of water has been noted to promote cyano hydrolysis, which can lead to reduced product yields.[1] Reductive decyanation, the removal of the cyano group, is another potential decomposition route under specific reducing conditions. Thermal decomposition at high temperatures can also occur, leading to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Q2: What are the general signs of this compound decomposition in my reaction?
A2: Signs of decomposition can include:
-
Low or inconsistent yields: This is the most common indicator that your starting material or product is degrading.
-
Formation of unexpected byproducts: The appearance of new spots on a TLC plate or unexpected peaks in GC-MS or LC-MS analysis corresponding to the molecular weights of 3-methylpicolinamide or 3-methylpicolinic acid are strong indicators of hydrolysis.
-
Color change: While not always indicative of decomposition, a significant and unexpected color change in the reaction mixture could suggest degradation.
-
Gas evolution: In cases of severe thermal decomposition, the release of gases may be observed.
Q3: How stable is this compound to different reaction conditions?
A3: this compound is generally stable under neutral, anhydrous conditions at moderate temperatures. However, its stability is compromised under the following conditions:
-
Acidic conditions: Strong acids can catalyze the hydrolysis of the nitrile group.
-
Basic conditions: Strong bases can also promote nitrile hydrolysis.
-
Presence of water: Water is a key reactant in the hydrolysis pathway, so its presence, especially with acid or base catalysts and heat, will accelerate decomposition.
-
High temperatures: Elevated temperatures can increase the rate of hydrolysis and potentially lead to thermal decomposition.
-
Strong oxidizing agents: These can react with the pyridine ring or the methyl group.
Troubleshooting Guides
Issue 1: Low Yield in a Reaction Involving this compound
Possible Cause 1: Hydrolysis of the Cyano Group
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: If your reaction is sensitive to acid or base, use a non-nucleophilic buffer to maintain a neutral pH. If the reaction requires acidic or basic conditions, consider using milder reagents or shorter reaction times.
-
Temperature Control: Run the reaction at the lowest effective temperature. Consider performing a temperature screen to find the optimal balance between reaction rate and stability.
-
Reagent Choice: If a strong acid or base is required, explore alternatives. For example, in a hydrolysis-prone step, a milder base might be sufficient if the reaction time is extended.
-
Possible Cause 2: Incomplete Reaction
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the consumption of the starting material and the formation of the product.
-
Optimize Reaction Time: The reaction may require more time to go to completion.
-
Increase Reagent Stoichiometry: A slight excess of a stable reagent may be necessary to drive the reaction to completion.
-
Issue 2: Formation of 3-Methylpicolinamide or 3-Methylpicolinic Acid as Byproducts
Problem: Your analytical data (e.g., LC-MS, NMR) shows the presence of species with molecular weights corresponding to the amide or carboxylic acid of this compound.
-
Troubleshooting Steps:
-
Strict Water Exclusion: This is the most critical step. Dry all glassware in an oven, use anhydrous solvents (e.g., distilled over a drying agent or from a solvent purification system), and handle hygroscopic reagents in a glovebox or under a stream of inert gas.
-
Purify Reagents: Ensure that all starting materials, reagents, and solvents are free from acidic or basic impurities that could catalyze hydrolysis.
-
Work-up Conditions: During the reaction work-up, minimize contact with aqueous acidic or basic solutions. If an aqueous wash is necessary, use neutral water or brine and perform the extraction quickly at low temperatures.
-
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution Reaction Minimizing Hydrolysis
This protocol provides a general framework for reacting this compound with a nucleophile while minimizing the risk of hydrolysis.
-
Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Ensure all reagents are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., THF, Dioxane, Toluene).
-
If a base is required, use a non-nucleophilic, anhydrous base (e.g., NaH, K2CO3 that has been flame-dried under vacuum).
-
Add the nucleophile (1.1 eq) dropwise at a controlled temperature (e.g., 0°C or room temperature).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0°C.
-
Quench the reaction by the slow addition of a saturated aqueous NH4Cl solution (if a strong base was used) or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Data Presentation
Table 1: Influence of Water on a Hypothetical Reaction Yield
| Entry | Water Content in Solvent | Reaction Temperature (°C) | Yield of Desired Product (%) | Yield of 3-Methylpicolinamide (%) |
| 1 | <50 ppm (Anhydrous) | 25 | 95 | <1 |
| 2 | 500 ppm | 25 | 85 | 10 |
| 3 | <50 ppm (Anhydrous) | 80 | 88 | 7 |
| 4 | 500 ppm | 80 | 65 | 28 |
This table illustrates a hypothetical scenario where the presence of water, especially at elevated temperatures, significantly decreases the yield of the desired product due to the formation of the hydrolysis byproduct.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: 2-Cyano-3-methylpyridine Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2-Cyano-3-methylpyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Route 1: Vapor-Phase Catalytic Ammoxidation of 2,3-Dimethylpyridine
Q1: My yield of this compound is significantly lower on a larger scale compared to the lab scale. What are the potential causes and solutions?
A1: Lower yields during scale-up of the ammoxidation process can stem from several factors:
-
Poor Temperature Control: Ammoxidation is a highly exothermic reaction. In larger reactors, inefficient heat dissipation can lead to localized hotspots on the catalyst bed, causing over-oxidation and formation of byproducts like COx, reducing the selectivity towards the desired product.
-
Solution: Ensure your reactor has adequate cooling capacity. For fixed-bed reactors, consider using a multitubular design. For fluidized-bed reactors, ensure uniform fluidization to maintain isothermal conditions.[1]
-
-
Inefficient Mixing of Reactants: Inadequate mixing of 2,3-dimethylpyridine, ammonia, and air can lead to localized stoichiometric imbalances, favoring side reactions.
-
Solution: Optimize the design of the gas inlet and distribution system to ensure thorough mixing before the reactants reach the catalyst bed.
-
-
Catalyst Deactivation: The catalyst can deactivate over time due to coking or poisoning. This effect might be more pronounced on a larger scale due to longer run times or higher throughput.
-
Solution: Implement a catalyst regeneration cycle. Monitor the pressure drop across the catalyst bed, which can indicate coking. Ensure the purity of your starting materials to avoid catalyst poisons.
-
Q2: I am observing an increase in the formation of byproducts, particularly 2,3-dicyanopyridine and 3-cyanopyridine. How can I improve the selectivity?
A2: The formation of these byproducts is often related to the reaction conditions and catalyst composition:
-
High Reaction Temperature: Elevated temperatures can promote the ammoxidation of the second methyl group, leading to 2,3-dicyanopyridine, or demethylation followed by amination, resulting in 3-cyanopyridine.
-
Solution: Carefully control the reaction temperature within the optimal range for your specific catalyst. A patent for a Fe/Sb/V/Cr-based oxide catalyst suggests a temperature range of 350-500°C.[2]
-
-
Incorrect Reactant Ratios: An excess of oxygen can lead to over-oxidation, while an inappropriate ammonia-to-hydrocarbon ratio can affect selectivity.
-
Solution: Optimize the molar ratios of 2,3-dimethylpyridine to ammonia and oxygen. A molar ratio of ammonia to 2,3-dimethylpyridine between 3 and 15 is often recommended.[2]
-
-
Catalyst Composition: The selectivity is highly dependent on the catalyst formulation.
-
Solution: Ensure your catalyst has the optimal composition. For instance, the addition of promoters can enhance selectivity.[2]
-
Synthesis Route 2: Direct Cyanation of 3-Picoline (3-Methylpyridine)
Q1: The reaction using vanadium pentoxide and nitric acid followed by cyanation is sluggish on a larger scale, and the yield is inconsistent. What could be the issue?
A1: Challenges in scaling up this liquid-phase reaction often relate to mass transfer and temperature control:
-
Inefficient Agitation: In a larger reactor, inadequate mixing can lead to poor dispersion of the solid vanadium pentoxide and localized temperature gradients during the exothermic addition of nitric acid and the subsequent cyanation step.
-
Solution: Use a reactor with an appropriate agitator design (e.g., pitched-blade turbine) and optimize the agitation speed to ensure homogeneity. Consider adding reagents subsurface to improve dispersion.
-
-
Poor Temperature Control During Nitric Acid Addition: The initial activation of the pyridine ring with nitric acid is exothermic. A failure to maintain a low temperature (e.g., 5-10°C as suggested in some patents) can lead to side reactions and reduced yield.[3]
-
Solution: Employ a reactor with a high surface area-to-volume ratio or an efficient cooling jacket. Add the nitric acid slowly and monitor the internal temperature closely.
-
-
Slow Addition of the Activated Intermediate to the Cyanide Solution: The transfer of the activated 3-picoline intermediate to the sodium cyanide solution needs to be controlled to manage the exotherm and potential side reactions.
-
Solution: Control the addition rate and ensure efficient cooling of the cyanide solution.
-
Q2: I am having difficulty with the work-up and isolation of this compound. What are the best practices for purification at scale?
A2: Purification of this compound can be challenging due to its physical properties and potential impurities.
-
Emulsion Formation during Extraction: During the extraction with an organic solvent like dichloromethane, emulsions can form, making phase separation difficult and leading to product loss.
-
Solution: Use a brine wash to break emulsions. On a larger scale, consider using a centrifuge for phase separation.
-
-
Product Purity Issues: The crude product may contain unreacted starting materials or side products.
-
Solution:
-
Crystallization: Recrystallization is an effective method for purifying solid products like this compound. Experiment with different solvent systems to find one that provides good recovery and purity.
-
Distillation: If the product is volatile enough and thermally stable, vacuum distillation can be an option.
-
Chromatography: While less common for large-scale production, column chromatography can be used for high-purity requirements, though it can be costly.
-
-
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Vapor-Phase Catalytic Ammoxidation | Direct Cyanation of 3-Picoline |
| Starting Material | 2,3-Dimethylpyridine | 3-Picoline (3-Methylpyridine) |
| Key Reagents | Ammonia, Oxygen (Air) | Vanadium Pentoxide, Nitric Acid, Sodium Cyanide |
| Catalyst | Mixed metal oxides (e.g., Fe, Sb, V, Cr) | Vanadium Pentoxide |
| Reaction Temperature | 350 - 500 °C | 5 - 10 °C (for activation step) |
| Pressure | Atmospheric or slightly elevated | Atmospheric |
| Reported Yield | Can be high, depending on catalyst and conditions | Reported to be above 85% in some patents[3] |
| Key Byproducts | 2,3-Dicyanopyridine, 3-Cyanopyridine, COx | Unreacted starting material, potential nitrated species |
| Scale-Up Challenges | Heat management, catalyst deactivation, gas mixing | Mass transfer, temperature control during additions, work-up |
Experimental Protocols
Protocol 1: Vapor-Phase Catalytic Ammoxidation of 2,3-Dimethylpyridine (Based on Patent Literature)
Disclaimer: This is a generalized protocol based on patent literature and should be adapted and optimized for specific laboratory and pilot plant conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Catalyst Preparation: Prepare a mixed metal oxide catalyst (e.g., based on Fe, Sb, V, Cr) supported on a suitable carrier like silica or alumina, as described in relevant patents.[2] Calcine the catalyst at a high temperature (e.g., 400-850°C) to ensure its activity.
-
Reactor Setup: Pack a fixed-bed or fluidized-bed reactor with the prepared catalyst. The reactor should be equipped with a heating system, temperature controllers, mass flow controllers for gases, and a system for introducing the liquid feed.
-
Reaction Execution:
-
Heat the reactor to the desired reaction temperature (e.g., 400°C).
-
Introduce a continuous flow of air, ammonia, and 2,3-dimethylpyridine into the reactor at a predetermined molar ratio (e.g., 2,3-dimethylpyridine:ammonia:oxygen of 1:10:5). The 2,3-dimethylpyridine is typically vaporized before being mixed with the gaseous reactants.
-
Maintain a constant temperature and pressure throughout the reaction.
-
-
Product Collection: The reactor effluent, a gaseous mixture, is passed through a condenser or a series of scrubbers containing a suitable solvent (e.g., water) to capture the products and unreacted starting materials.
-
Analysis and Purification:
-
Analyze the collected liquid sample using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 2,3-dimethylpyridine and the yield of this compound.
-
Isolate the product from the solvent, for example, by extraction followed by solvent evaporation.
-
Purify the crude product by recrystallization or vacuum distillation.
-
Protocol 2: Direct Cyanation of 3-Picoline (Based on Patent Literature)
Disclaimer: This protocol involves the use of highly toxic cyanide salts and strong acids. Extreme caution must be exercised, and all operations must be performed in a certified chemical fume hood with appropriate safety measures in place.
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermometer, and an addition funnel.
-
Activation of 3-Picoline:
-
Charge the reactor with 3-picoline and vanadium pentoxide.
-
Cool the mixture to 5-10°C using a circulating chiller.
-
Slowly add concentrated nitric acid via the addition funnel while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at this temperature for a specified time (e.g., 3 hours).[3]
-
-
Cyanation:
-
In a separate reactor, prepare a solution of sodium cyanide in water and cool it in an ice bath.
-
Slowly add the activated 3-picoline mixture to the cold sodium cyanide solution. Control the addition rate to manage the exotherm.
-
Allow the reaction to proceed for several hours (e.g., 8 hours) with continued stirring.[3]
-
-
Work-up and Isolation:
-
Add an organic solvent (e.g., dichloromethane) to the reaction mixture to extract the product.
-
Separate the organic layer. Multiple extractions of the aqueous layer may be necessary to maximize recovery.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
Mandatory Visualization
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
Technical Support Center: Managing Impurities in 2-Cyano-3-methylpyridine Production
Welcome to the technical support center for the synthesis of 2-Cyano-3-methylpyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and managing impurities during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
A1: The primary industrial route for the production of this compound is the vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine. This process involves reacting 2,3-dimethylpyridine with ammonia and oxygen in the presence of a catalyst at elevated temperatures.[1]
Q2: What are the major impurities I should expect in the synthesis of this compound?
A2: During the ammoxidation of 2,3-dimethylpyridine, the most commonly encountered impurities are 2,3-dicyanopyridine and 3-cyanopyridine.[1] Other potential impurities can include unreacted 2,3-dimethylpyridine and picolines.
Q3: What analytical techniques are recommended for monitoring the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for quantifying the purity of this compound and its non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile impurities and can also be used for the analysis of the final product.
Q4: What is a suitable method for the purification of crude this compound?
A4: Recrystallization is a common and effective technique for purifying crude this compound. The choice of solvent is critical for achieving high purity and yield. A common approach is to use a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Temperatures that are too low may result in incomplete conversion, while excessively high temperatures can lead to the formation of degradation products. |
| Incorrect Stoichiometry of Reactants | Ensure the molar ratios of 2,3-dimethylpyridine, ammonia, and oxygen are optimized. An excess of ammonia is often used to suppress the formation of byproducts. |
| Catalyst Deactivation | The catalyst can lose activity over time. Ensure the catalyst is fresh or regenerated. The choice of catalyst composition, such as vanadia-molybdena on a support like γ-Al2O3, can significantly impact yield and selectivity.[2] |
| Poor Mixing of Reactants | Inadequate mixing of the gaseous reactants can lead to localized "hot spots" and increased byproduct formation. Ensure efficient mixing in the reactor. |
Issue 2: High Levels of 2,3-Dicyanopyridine Impurity
| Potential Cause | Recommended Action |
| Excessive Reaction Temperature | High temperatures can promote the further oxidation of the desired product to 2,3-dicyanopyridine. A reduction in the reaction temperature may decrease the formation of this impurity. |
| High Oxygen Concentration | An excess of oxygen in the feed can lead to over-oxidation. Adjust the oxygen-to-2,3-dimethylpyridine ratio to a lower value. |
| Catalyst Selection | The selectivity of the catalyst is crucial. Catalysts with higher selectivity towards the mono-nitrile will reduce the formation of the di-nitrile.[3] |
Issue 3: High Levels of 3-Cyanopyridine Impurity
| Potential Cause | Recommended Action |
| Side Reactions | 3-Cyanopyridine can be formed through demethylation and subsequent ammoxidation. The reaction conditions should be optimized to minimize these side reactions. |
| Catalyst Properties | The acidity and redox properties of the catalyst can influence the formation of 3-cyanopyridine. Modifying the catalyst support or promoters may improve selectivity. |
Issue 4: Difficulty in Purifying this compound by Recrystallization
| Potential Cause | Recommended Action |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the crude product at an elevated temperature and allow for the crystallization of pure this compound upon cooling, while the impurities remain in the mother liquor. A solvent system of ethanol and water can be effective. |
| Oiling Out | If the product "oils out" instead of crystallizing, it may be due to a supersaturated solution or the presence of impurities that inhibit crystallization. Try using a larger volume of solvent or a different solvent system. Seeding the solution with a small crystal of pure product can also induce crystallization. |
| Low Recovery | If the recovery after recrystallization is low, it could be due to the high solubility of the product in the cold solvent. Ensure the solution is sufficiently cooled. Minimizing the amount of hot solvent used to dissolve the crude product can also improve recovery. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ammoxidation
This protocol is a general guideline based on typical ammoxidation reactions.
Materials:
-
2,3-Dimethylpyridine
-
Ammonia gas
-
Oxygen gas (or air)
-
Vanadium-based catalyst (e.g., V2O5/MoO3 on γ-Al2O3)
-
Fixed-bed or fluidized-bed reactor
Procedure:
-
Pack the reactor with the vanadium-based catalyst.
-
Preheat the reactor to the desired reaction temperature (typically 350-450 °C).
-
Introduce a gaseous feed mixture of 2,3-dimethylpyridine, ammonia, and oxygen into the reactor. The molar ratio of the reactants should be optimized, with a typical excess of ammonia.
-
Maintain a constant temperature and pressure throughout the reaction.
-
The reaction products are cooled and condensed to collect the crude this compound.
-
The crude product is then purified, typically by recrystallization.
Diagram of Synthesis Workflow:
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water to the solution until it becomes slightly turbid.
-
If turbidity persists, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum.
Protocol 3: HPLC Analysis of Purity
This is a general HPLC method that can be adapted for the analysis of this compound and its common impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the impurities and the main compound. A typical gradient might be 10% to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Diagram of Analytical Workflow:
Impurity Profile and Data
Table 1: Common Impurities and their Characteristics
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Elution Order (Reverse Phase HPLC) |
| 3-Cyanopyridine | C6H4N2 | C6H4N2 | 104.11 | 1 |
| This compound | C7H6N2 | C7H6N2 | 118.14 | 2 |
| 2,3-Dicyanopyridine | C7H3N3 | C7H3N3 | 129.12 | 3 |
Diagram of Troubleshooting Logic:
References
Technical Support Center: Catalyst Deactivation in 2-Cyano-3-methylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of 2-Cyano-3-methylpyridine. The primary focus is on the vapor-phase ammoxidation of 2,3-dimethylpyridine, a common industrial route utilizing mixed metal oxide catalysts.
Frequently Asked Questions (FAQs)
Q1: My 2,3-dimethylpyridine conversion is dropping over time. What is causing this loss of catalyst activity?
A1: A decline in catalyst activity is a common issue known as deactivation. The primary causes can be categorized as thermal, chemical, or mechanical.[1] For this specific synthesis, the most likely culprits are:
-
Coking/Fouling: Carbonaceous materials (coke) from hydrocarbon side reactions can deposit on the catalyst surface, physically blocking active sites and pores.[1][2]
-
Sintering (Thermal Degradation): The high reaction temperatures (typically 350-450°C) can cause the small, active catalyst particles to agglomerate. This reduces the active surface area and is often irreversible.[2][3]
-
Poisoning: Impurities in the feed streams (2,3-dimethylpyridine, ammonia, or air), such as sulfur or alkali metals, can strongly bind to active sites, rendering them inactive.[1][4]
-
Phase Change: For common V₂O₅/TiO₂ catalysts, prolonged high-temperature operation can cause the TiO₂ support to change from the more active anatase phase to the less active rutile phase.
Q2: I'm observing an increase in byproducts and a decrease in selectivity to this compound. Why is this happening?
A2: A loss of selectivity is often linked to changes in the nature of the catalyst's active sites.
-
Coke Deposition: Coking can not only block active sites but also alter the electronic properties of the remaining sites, favoring different reaction pathways that lead to byproducts like COx or other pyridine derivatives.[1]
-
Changes in Oxidation State: For vanadia-based catalysts, the oxidation state of vanadium (e.g., the V⁵⁺/V⁴⁺ ratio) is crucial for selectivity.[5] Deactivation processes can alter this optimal state. A slow decrease in ammoxidation activity has been attributed to the coverage of active monomeric VOx species by bulk vanadia.
-
Sintering: As active metal particles grow, their catalytic properties can change, potentially favoring undesired side reactions over the target ammoxidation.
Q3: The pressure drop across my fixed-bed reactor is steadily increasing. What's the problem?
A3: An increasing pressure drop typically points to a physical blockage within the reactor bed. The two most common causes are:
-
Severe Coking/Fouling: Extensive deposition of coke and polymeric materials can block the void spaces between catalyst particles, impeding gas flow.[1]
-
Catalyst Attrition/Crushing: Mechanical or thermal stress can cause the catalyst pellets or extrudates to break down into smaller particles and dust. These fines then fill the voids in the catalyst bed, increasing resistance to flow.
Q4: What are the primary deactivation mechanisms for the V₂O₅/TiO₂ catalyst system used in this process?
A4: The V₂O₅-WO₃/TiO₂ system is a robust commercial catalyst, but it is susceptible to several deactivation modes:
-
Chemical Poisoning: This is a major cause of deactivation, particularly from alkali metals (like K, Na) and arsenic present in flue gas or feedstocks, which neutralize acid sites.[4]
-
Thermal Degradation (Sintering): High temperatures cause agglomeration of the active V₂O₅ particles and can lead to the phase transformation of the TiO₂ support from anatase to the less active rutile form, reducing surface area.[6]
-
Fouling: Deposition of compounds like ammonium bisulfate can block pores and active sites, especially at lower temperatures.[4]
-
Loss of Active Component: Vanadium species can be volatile under certain high-temperature conditions, leading to a physical loss of the active component from the support.[6]
Q5: Can I regenerate my deactivated catalyst? If so, how?
A5: Yes, regeneration is often possible, particularly for deactivation caused by coking. The most common method is a controlled oxidative treatment.
-
For Coking: The catalyst is treated by passing air or a dilute oxygen stream through the reactor at elevated temperatures (e.g., 450-550°C).[7][8] This carefully burns off the carbonaceous deposits, restoring access to the active sites. The temperature must be controlled carefully to avoid excessive heat that could cause further sintering.
-
For Poisoning: Regeneration is more complex and depends on the poison. Water or dilute acid washing can be effective for removing certain deposited poisons like alkali sulfates.[9] For example, washing with a 0.5 M H₂SO₄ solution has been shown to be an effective regeneration method.[9]
Q6: How can I minimize or prevent catalyst deactivation in my experiments?
A6: Proactive measures can significantly extend catalyst lifetime and maintain performance:
-
Ensure Feed Purity: Use high-purity reactants (2,3-dimethylpyridine, ammonia) and air. If necessary, use guard beds to remove potential poisons like sulfur compounds before the feed enters the reactor.
-
Strict Temperature Control: Operate within the catalyst's recommended temperature window. Avoid temperature spikes, as they can accelerate sintering and other thermal degradation mechanisms. Fluidized-bed reactors are often preferred for their superior temperature control.[10]
-
Optimize Reactant Ratios: Maintain the optimal molar ratios of ammonia/2,3-dimethylpyridine and oxygen/2,3-dimethylpyridine. Deviations can lead to increased side reactions and faster coke formation.[11]
-
Incorporate Promoters: Catalysts are often formulated with promoters (e.g., WO₃, MoO₃) that enhance thermal stability and resistance to deactivation.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Gradual decrease in conversion and selectivity | Coking/Fouling | 1. Perform a controlled oxidative regeneration by passing air at 450-550°C.[7] 2. Analyze feed for coke precursors. 3. Optimize reactant ratios to minimize side reactions. |
| Rapid and significant drop in activity | Catalyst Poisoning | 1. Immediately analyze all feed streams (2,3-dimethylpyridine, NH₃, air) for impurities (e.g., sulfur, alkali metals).[1][4] 2. If a poison is identified, install a guard bed or improve feed purification. 3. Attempt regeneration via washing if the poison is soluble.[9] |
| Activity loss after exposure to high temperatures | Sintering / Thermal Degradation | 1. Characterize the spent catalyst (e.g., using BET surface area analysis, XRD) to confirm loss of surface area or phase change.[3] 2. Sintering is largely irreversible; catalyst replacement is likely necessary. 3. Re-evaluate reactor temperature control to prevent future overheating. |
| Increasing pressure drop across the reactor | Fouling or Catalyst Attrition | 1. If fouling is suspected, perform an oxidative regeneration. 2. If attrition is the cause, the catalyst may need to be screened to remove fines or replaced with a mechanically stronger catalyst. 3. Review operating conditions for sources of mechanical or thermal stress. |
| Inconsistent performance between batches | Variations in Feed Quality | 1. Standardize the source and purification methods for all reactants. 2. Analyze each new batch of 2,3-dimethylpyridine for potential inhibitors or poisons. |
Catalyst Performance Data
The synthesis of cyanopyridines via ammoxidation is highly dependent on the catalyst composition. The following table summarizes performance data for various catalyst systems used in the ammoxidation of picolines, which is analogous to the process for this compound.
| Catalyst System | Reactant | Conversion (%) | Yield (%) | Reference |
| V₂O₅ | 3-Picoline | 89.3 | 83.5 | [12] |
| V₂O₅-MoO₃ | 3-Picoline | 96.4 | 83 | [12] |
| V₂O₅-TiO₂-Sb₂O₅ | 3-Picoline | 97 | 68 | [12] |
| Fe₁₀SbₐVbCrₑXdYₑOf | 2,3-Dimethylpyridine | >95 | >85 | [10] |
| La₀.₁V₀.₉Oₓ | 2-Methylpyrazine | ~100 | 86 | [11] |
Experimental Protocols
Catalyst Preparation: V₂O₅/TiO₂ via Wet Impregnation
This protocol is a standard method for preparing vanadia-on-titania catalysts.[5]
-
Support Preparation: Dry TiO₂ (anatase) powder at 120°C for 4 hours to remove adsorbed water.
-
Precursor Solution: Prepare a solution of the vanadium precursor (e.g., ammonium metavanadate, NH₄VO₃) in an aqueous solution of oxalic acid. The amount of precursor is calculated to achieve the desired weight percentage of V₂O₅ on the support.
-
Impregnation: Slowly add the TiO₂ support to the vanadium precursor solution with constant stirring. Continue stirring for several hours to ensure uniform distribution.
-
Drying: Evaporate the solvent using a rotary evaporator or by heating in an oven at 110°C overnight.
-
Calcination: Transfer the dried powder to a furnace. Calcine in a flow of air by ramping the temperature (e.g., 5°C/min) to the final calcination temperature (e.g., 450-550°C) and hold for 4-6 hours. This step decomposes the precursor to form the active vanadium oxide phase.
Synthesis: Ammoxidation of 2,3-Dimethylpyridine
This protocol outlines the general procedure for the vapor-phase synthesis of this compound.[10][11]
-
Reactor Setup: Load the catalyst into a fixed-bed or fluidized-bed reactor. Heat the reactor to the desired reaction temperature (e.g., 380-420°C) under a flow of inert gas (e.g., N₂).
-
Feed Preparation: Vaporize 2,3-dimethylpyridine and mix it with gaseous ammonia and air to achieve the desired molar ratio (e.g., 2,3-dimethylpyridine:NH₃:Air = 1:7:26).[11] Water vapor is often co-fed to improve selectivity.
-
Reaction: Introduce the gaseous feed mixture into the reactor over the catalyst bed. Maintain a constant temperature and pressure.
-
Product Collection: The reactor effluent, containing this compound, unreacted starting materials, water, and byproducts, is passed through a condenser or a series of scrubbers to collect the product mixture.
-
Analysis and Purification: Analyze the collected liquid using techniques like Gas Chromatography (GC) to determine conversion and selectivity. The product is then purified using standard methods such as distillation or crystallization.
Catalyst Regeneration: Oxidative Treatment for Coked Catalyst
This protocol describes a general procedure for regenerating a catalyst deactivated by coke deposition.[7]
-
System Purge: Stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any residual hydrocarbons.
-
Oxidative Burn-off: Gradually introduce a stream of air or a diluted mixture of oxygen in nitrogen into the reactor.
-
Temperature Control: Carefully monitor the catalyst bed temperature. The combustion of coke is exothermic and can cause temperature runaways, which would lead to severe thermal damage (sintering) of the catalyst. Control the temperature by adjusting the oxygen concentration and/or the gas flow rate. A typical regeneration temperature is 450-550°C.
-
Completion: Continue the oxidative treatment until the concentration of CO₂ in the effluent gas returns to baseline, indicating that all the coke has been burned off.
-
Re-start: Purge the system again with inert gas before reintroducing the reaction feed.
Visualizations
Reaction Pathway
Caption: Vapor-phase ammoxidation reaction scheme.
Catalyst Deactivation Mechanisms
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. public.websites.umich.edu [public.websites.umich.edu]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. mdpi.com [mdpi.com]
- 5. Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance | Scientific.Net [scientific.net]
- 6. Role of Vanadium in Thermal and Hydrothermal Aging of a Commercial V2O5-WO3/TiO2 Monolith for Selective Catalytic Reduction of NOx: A Case Study | MDPI [mdpi.com]
- 7. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JPH0971567A - Method for producing this compound - Google Patents [patents.google.com]
- 11. Catalytic Performance of Lanthanum Vanadate Catalysts in Ammoxidation of 2-Methylpyrazine [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Cyano-3-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyano-3-methylpyridine. The following information addresses common issues related to solvent effects on the reactivity of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound in nucleophilic substitution reactions?
A1: The choice of solvent plays a critical role in the outcome of nucleophilic substitution reactions involving this compound. Solvents are broadly categorized as polar protic (e.g., water, ethanol, methanol) and polar aprotic (e.g., DMSO, DMF, acetonitrile).
-
Polar Protic Solvents: These solvents have O-H or N-H bonds and can form hydrogen bonds with nucleophiles. This solvation stabilizes the nucleophile, reducing its reactivity and slowing down bimolecular nucleophilic substitution (SN2) reactions. However, they are effective at stabilizing charged intermediates, such as carbocations, and therefore favor unimolecular nucleophilic substitution (SN1) pathways.
-
Polar Aprotic Solvents: These solvents lack O-H or N-H bonds and do not strongly solvate anions (nucleophiles). This leaves the nucleophile more "free" and highly reactive, which significantly accelerates SN2 reactions.
Q2: I am trying to perform a nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound. What type of solvent should I use?
A2: For SNAr reactions, which typically proceed through a Meisenheimer complex (a charged intermediate), polar aprotic solvents are generally preferred. Solvents like DMSO, DMF, or acetonitrile can help to dissolve the reactants and stabilize the charged intermediate without deactivating the nucleophile through hydrogen bonding. This often leads to faster reaction rates and higher yields.
Q3: Can the methyl group on this compound be involved in reactions? How does the solvent influence this?
A3: Yes, the methyl group can undergo reactions such as deprotonation followed by alkylation or condensation. The choice of a non-polar or polar aprotic solvent is often crucial for such reactions. A strong base would be required for deprotonation, and a polar aprotic solvent would be suitable to dissolve the resulting anion without protonating it.
Q4: I am observing low yields in my reaction. Could the solvent be the cause?
A4: Absolutely. Low yields can often be attributed to an inappropriate solvent choice. For instance, using a polar protic solvent for an SN2 reaction can drastically reduce the reaction rate. Conversely, using a non-polar solvent for a reaction involving polar reactants can lead to poor solubility and low reaction rates. It is also important to ensure your solvent is anhydrous if your reactants are sensitive to water.
Q5: Are there any common side reactions with this compound that are influenced by the solvent?
A5: A common side reaction is the hydrolysis of the cyano group to an amide or a carboxylic acid. This is particularly prevalent in the presence of water, especially under acidic or basic conditions at elevated temperatures.[1] Using anhydrous solvents is critical if the cyano group needs to be preserved.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Incorrect solvent polarity: The solvent may not be suitable for the reaction mechanism (e.g., using a protic solvent for an SN2 reaction). | For SN2 reactions, switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. For SN1 reactions, a polar protic solvent like ethanol or methanol may be more effective. |
| Poor solubility of reactants: One or more reactants may not be sufficiently soluble in the chosen solvent. | Select a solvent that is known to dissolve all reactants. It may be necessary to use a co-solvent system. | |
| Formation of hydrolysis byproducts (amide or carboxylic acid) | Presence of water in the solvent: The cyano group is susceptible to hydrolysis. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Slow reaction rate | Solvent is deactivating the nucleophile: Polar protic solvents can solvate and stabilize the nucleophile, reducing its reactivity. | For reactions where nucleophile strength is critical, use a polar aprotic solvent. |
| Reaction temperature is too low for the chosen solvent: The reaction may require more energy to overcome the activation barrier in a particular solvent. | Consider increasing the reaction temperature, ensuring it is below the boiling point of the solvent. | |
| Multiple products observed | Solvent promoting competing reaction pathways: The solvent may be favoring both SN1 and SN2 pathways, or elimination reactions. | To favor SN2, use a polar aprotic solvent and a strong nucleophile. To favor SN1, use a polar protic solvent and a weaker nucleophile. |
Quantitative Data on Reactivity
Table 1: Kinetic Parameters for Nucleophilic Aromatic Substitution of 2-Cyano-N-methylpyridinium Iodide with Piperidine in Methanol [2]
| Temperature (°C) | kobs x 104 (s-1) |
| 25.0 | 1.83 |
| 35.0 | 4.31 |
| 45.0 | 9.77 |
| 55.0 | 20.3 |
This data is for a closely related N-methylated derivative and illustrates the reactivity of a 2-cyano-substituted pyridine ring in a polar protic solvent.
Table 2: Expected Qualitative Effects of Solvents on Common Reactions of this compound
| Reaction Type | Polar Protic Solvents (e.g., Ethanol, Methanol) | Polar Aprotic Solvents (e.g., DMSO, DMF) | Non-Polar Solvents (e.g., Toluene, Hexane) |
| SN2 at an external electrophile | Slower rate | Faster rate | Very slow rate (poor solubility) |
| SNAr on the pyridine ring | Moderate to slow rate | Fast rate | Very slow rate (poor solubility) |
| Hydrolysis of cyano group | Can occur, especially with water | Slower (unless water is present) | Very slow |
| Reactions involving the methyl group (with a strong base) | Unsuitable (will protonate the intermediate) | Suitable | Suitable (depending on base solubility) |
Experimental Protocols
Representative Protocol for Nucleophilic Aromatic Substitution on a 2-Cyano Pyridine System
This protocol is adapted from a study on a related 2-cyano-N-methylpyridinium salt and can be used as a starting point for reactions with this compound.[2]
-
Reactant Preparation: Dissolve this compound in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask under an inert atmosphere.
-
Nucleophile Addition: Add the desired nucleophile to the reaction mixture. If the nucleophile is a salt, ensure it is soluble in the chosen solvent.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. The optimal temperature will depend on the specific reactants and solvent and may range from room temperature to elevated temperatures.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or an appropriate aqueous solution.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
References
Technical Support Center: Optimization of N-Alkylation of Pyridines
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions for the N-alkylation of pyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the N-alkylation of pyridines and offers potential causes and solutions.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired N-alkylated pyridine. What are the possible reasons and how can I improve the yield?
Answer:
Low or no yield in N-alkylation reactions can stem from several factors, ranging from the reactivity of the starting materials to the reaction conditions. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Suggested Solutions:
-
Poor Nucleophilicity of the Pyridine: Pyridines with electron-withdrawing substituents exhibit reduced nucleophilicity, which can hinder the reaction.[1]
-
Solution: Increase the reaction temperature to provide more energy for the reaction to proceed. Consider using a more potent alkylating agent.[2]
-
-
Inefficient Leaving Group on the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly impacts the reaction rate.
-
Solution: Employ an alkylating agent with a better leaving group. The general order of reactivity is I > Br > Cl > OTs (tosylate).[2]
-
-
Steric Hindrance: Bulky substituents on either the pyridine ring or the alkylating agent can impede the reaction.[1][3]
-
Solution: Prolong the reaction time or increase the temperature. Be cautious with tertiary alkyl halides, as they are prone to elimination side reactions.[2]
-
-
Inappropriate Solvent: The choice of solvent is crucial for reaction efficiency.
-
Incorrect Base: If a base is used, its strength and compatibility are critical.
-
Solution: Ensure the base is strong enough to deprotonate the pyridine derivative if necessary, but not so strong that it causes side reactions with the alkylating agent.[2]
-
Issue 2: Formation of O-Alkylated Byproduct
Question: I am getting a mixture of N-alkylated and O-alkylated products, with the O-alkylated isomer being a significant byproduct. How can I improve the selectivity for N-alkylation?
Answer:
The formation of O-alkylated products is a common challenge, especially with hydroxypyridines (pyridones), which exist in tautomeric forms and present two nucleophilic centers (nitrogen and oxygen).[6] The regioselectivity of the alkylation is influenced by several factors.
Factors Influencing N- vs. O-Alkylation and Optimization Strategies:
-
Solvent Choice: The polarity of the solvent plays a significant role in determining the site of alkylation.
-
Guidance: Polar aprotic solvents generally favor N-alkylation.[6] In nonpolar media, the enol tautomeric form of pyridones may predominate, leading to more O-alkylation.
-
-
Base Selection: The choice of base can influence the equilibrium between the different nucleophilic species.
-
Guidance: Weaker bases like potassium carbonate (K₂CO₃) are often used to favor N-alkylation.[6] Stronger bases might lead to different selectivity profiles.
-
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent can affect the regioselectivity.
-
Guidance: Experiment with different alkyl halides (e.g., benzyl bromide vs. methyl iodide) to assess the impact on selectivity.
-
-
Temperature Control: Reaction temperature can influence the product ratio.
-
Guidance: It has been observed that lowering the reaction temperature can sometimes favor the formation of the N-alkylated product over the O-alkylated one.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my N-alkylation reaction?
The choice of base depends on the specific pyridine substrate. For pyridones, a base is typically required to deprotonate the hydroxyl group, forming the pyridonate anion.[6] Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[4] K₂CO₃ is a milder base, while NaH is much stronger. For simple pyridines without acidic protons, a base may not be necessary. In some cases, catalyst- and base-free conditions have been shown to be effective for the specific N-alkylation of hydroxypyridines.[7][8][9]
Q2: What is a general experimental protocol for the N-alkylation of a pyridone?
A general protocol for the N-alkylation of 2-pyridone or pyridin-4-ol is as follows:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridone (1.0 equivalent) and a suitable base such as anhydrous potassium carbonate (1.2-2.0 equivalents).[4][6]
-
Add a polar aprotic solvent like anhydrous DMF to achieve a concentration of 0.1-0.5 M.[6]
-
Stir the suspension at room temperature for about 30 minutes.[6]
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the stirred suspension.[6]
-
Heat the reaction mixture to a temperature between 60-80 °C and maintain for 4-24 hours.[4][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the mixture to room temperature, pour it into cold water, and extract the product with a suitable organic solvent like ethyl acetate.[4][6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][6]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[4][6]
Q3: How do electron-donating and electron-withdrawing groups on the pyridine ring affect N-alkylation?
Electron-donating groups increase the electron density on the pyridine ring, enhancing the nucleophilicity of the nitrogen atom and generally facilitating N-alkylation.[1] Conversely, electron-withdrawing groups decrease the electron density, making the nitrogen less nucleophilic and the reaction more challenging.[1] For pyridines with electron-withdrawing groups, more forcing conditions such as higher temperatures or more reactive alkylating agents may be necessary.[2]
Q4: Can I use microwave irradiation to speed up my N-alkylation reaction?
Yes, microwave-assisted synthesis can be an effective method for the N-alkylation of pyridones, often leading to shorter reaction times and potentially improved yields.[10] A typical procedure involves irradiating the reaction mixture of the pyridone, alkylating agent, and a suitable base in a solvent at a specific wattage for a short period (e.g., 10-15 minutes).[10]
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Alkylation of 4-Piperidone Monohydrate Hydrochloride
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of N-alkylated Product |
| 1 | 4-Piperidone monohydrate hydrochloride | Benzyl bromide | K₂CO₃ | DMF | 65 | 14 | 89.28 |
Data sourced from a representative protocol.[4]
Table 2: Influence of Substituents on the Pyridine Ring on Reaction Success
| Pyridine Substituent Type | Reaction Outcome with Activated & Unactivated Alkyl Halides | Reaction Outcome with only Activated Alkyl Halides |
| Electron-donating | Successful | Successful |
| Moderately electron-withdrawing | Poor | Successful |
| Strongly electron-withdrawing | Very poor | Very poor |
This table summarizes the general impact of electronic effects on the N-alkylation reaction.[1]
Experimental Protocols
Protocol 1: Conventional N-Alkylation of 2-Pyridone with Benzyl Bromide
Materials:
-
2-Pyridone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-pyridone (1.0 equiv) in DMF.
-
Add K₂CO₃ (1.5 equiv) portion-wise at room temperature and stir the mixture for 30 minutes.[4]
-
Add benzyl bromide (1.1 equiv) dropwise to the suspension.[4]
-
Heat the reaction mixture to 70 °C and stir for 12 hours, monitoring the reaction progress by TLC.[4]
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain pure N-benzyl-2-pyridone.[4]
Visualizations
Caption: General experimental workflow for the N-alkylation of pyridines.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to HPLC-MS Analysis of 2-Cyano-3-methylpyridine Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 2-Cyano-3-methylpyridine is a versatile building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its purity can significantly impact reaction yields, impurity profiles, and the safety and efficacy of the final product. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and specificity.[2]
This guide provides a comprehensive comparison of this compound purity from different sources, supported by a detailed HPLC-MS experimental protocol. The data presented herein is designed to assist researchers in making informed decisions when selecting reagents and in establishing robust analytical methods for quality control.
Comparative Purity Analysis
The purity of this compound from three different fictional vendors was evaluated using a validated HPLC-MS method. The results, summarized in the table below, highlight the variations in purity and impurity profiles that can be encountered.
| Parameter | Vendor A | Vendor B | Vendor C |
| Advertised Purity | >99% | >98% | >99.5% |
| Measured Purity (HPLC Area %) | 99.2% | 98.5% | 99.6% |
| Impurity 1 (retention time 3.2 min) | 0.5% | 0.8% | 0.2% |
| Impurity 2 (retention time 4.5 min) | 0.2% | 0.5% | 0.1% |
| Other Minor Impurities | 0.1% | 0.2% | 0.1% |
| MS Confirmation | Consistent with this compound | Consistent with this compound | Consistent with this compound |
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC-MS analysis for determining the purity of this compound.
Caption: Workflow for HPLC-MS Purity Analysis.
Detailed Experimental Protocol
This section outlines the detailed methodology for the HPLC-MS analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Mass Spectrometer: A single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (LC-MS grade).
-
Reference Standard: Certified reference standard of this compound (purity ≥ 99.9%).
2. Chromatographic and MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
PDA Detection: 270 nm
-
MS Ionization Mode: ESI Positive
-
MS Scan Mode: Selected Ion Monitoring (SIM) for m/z of this compound
3. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. From this stock, prepare a working standard of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample to be tested in the 50:50 acetonitrile/water mixture to achieve a final concentration of approximately 0.1 mg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.
4. Data Analysis
The purity of the this compound samples is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the main peak is confirmed by its retention time and mass-to-charge ratio (m/z) matching that of the certified reference standard.
Alternative Purity Analysis Techniques
While HPLC-MS is a highly effective method, other techniques can be employed for the purity assessment of this compound, each with its own advantages and limitations.
-
Gas Chromatography (GC): Given the volatility of pyridine derivatives, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be a suitable alternative.[3] GC can provide high resolution and sensitivity for volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful primary method for purity determination as it does not require a reference standard of the analyte itself. It provides structural information that can help in identifying impurities.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly pure crystalline substances by analyzing their melting behavior.
The choice of analytical technique will depend on the specific requirements of the analysis, including the expected impurities, the required level of accuracy, and the available instrumentation. For routine quality control, a validated HPLC method often provides the best balance of performance and practicality.
References
Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for 2-Cyano-3-methylpyridine
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of 2-Cyano-3-methylpyridine, a key intermediate in pharmaceuticals and agrochemicals.
While spectroscopic techniques offer valuable insights into the connectivity and functional groups within a molecule, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution map of atomic positions in the solid state. This guide will delve into the experimental data and protocols for each technique, highlighting their respective strengths and limitations in the complete structural elucidation of this compound.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data obtained from each analytical technique for this compound and a closely related analogue for X-ray crystallography.
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Observed/Predicted Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~8.6 ppm (H6), ~7.8 ppm (H4), ~7.4 ppm (H5), ~2.6 ppm (CH₃) | Indicates the electronic environment of protons on the pyridine ring and the methyl group. |
| ¹³C NMR | Chemical Shift (δ) | ~152 ppm (C2), ~135 ppm (C6), ~140 ppm (C4), ~125 ppm (C5), ~130 ppm (C3), ~117 ppm (CN), ~20 ppm (CH₃) | Reveals the chemical environment of each carbon atom, confirming the pyridine ring, cyano, and methyl functionalities. |
| FTIR | Absorption (cm⁻¹) | ~2230-2210 cm⁻¹ (strong), ~1600-1400 cm⁻¹ (multiple bands) | Confirms the presence of the C≡N (nitrile) stretching vibration and C=C/C=N stretching vibrations of the aromatic pyridine ring. |
| Mass Spec. | m/z Ratio | 118 (M⁺), 117, 91, 64 | The molecular ion peak (M⁺) at m/z 118 confirms the molecular weight. Fragmentation patterns provide clues about the molecule's structure.[1] |
Table 2: X-ray Crystallography Data for a Structural Analogue: Silver Complex of 2-Amino-3-methylpyridine
| Parameter | Value | Significance |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å | Precise measurements of the repeating unit of the crystal lattice. |
| Bond Lengths (e.g., C-C, C-N) | e.g., C2-C3 = 1.XXX Å | Provides exact distances between atoms, confirming bonding. |
| Bond Angles (e.g., C-C-N) | e.g., C2-C3-C4 = 1XX.X° | Defines the precise geometry of the molecule. |
| Torsion Angles | e.g., N1-C2-C3-C4 = X.X° | Describes the conformation and three-dimensional shape of the molecule. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the standard experimental protocols for each technique as applied to the analysis of a solid organic compound like this compound.
Single Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. For the analogue, colorless, plate-like crystals were obtained by slow evaporation from a water/ethanol solution.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] A small amount of a reference standard like tetramethylsilane (TMS) may be added.[2]
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "shimmed" to improve its homogeneity.
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid): A small amount of the crystalline sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric water and carbon dioxide.
-
Sample Spectrum: The sample pellet or the sample on the ATR crystal is placed in the infrared beam path, and the spectrum is recorded.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe which is heated to volatilize the sample.
-
Ionization: The vaporized molecules are ionized, commonly using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.[3] This process typically forms a molecular ion (M⁺) and various fragment ions.[3]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The fragmentation pattern is then analyzed to deduce structural information.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel chemical entity, emphasizing the complementary nature of spectroscopic techniques and the definitive role of X-ray crystallography.
Caption: A flowchart illustrating the process of validating a chemical structure, from synthesis to definitive structural confirmation.
References
A Comparative Analysis of Catalysts for the Synthesis of 2-Cyano-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-cyano-3-methylpyridine is a critical step in the production of various pharmaceuticals and agrochemicals. The efficiency of this synthesis is largely dependent on the catalytic system employed, with the vapor-phase ammoxidation of 2,3-dimethylpyridine being a prominent industrial route. This guide provides an objective comparison of catalyst performance for this reaction, supported by available data, and details the experimental protocols for their synthesis and evaluation.
Performance Comparison of Ammoxidation Catalysts
The primary method for the synthesis of this compound is the catalytic ammoxidation of 2,3-dimethylpyridine in the gas phase with ammonia and oxygen. The choice of catalyst is paramount to achieving high yield and selectivity. Below is a comparison of various catalytic systems based on reported performance data.
| Catalyst System | Starting Material | Reaction Temperature (°C) | 2,3-dimethylpyridine Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
| Fe-Sb-V-Cr-O Complex Oxide [1] | 2,3-dimethylpyridine | 420 | 99.8 | 85.5 | 85.3 |
| Vanadium Pentoxide (V₂O₅) [1] | 2,3-dimethylpyridine | Not Specified | Not Specified | Not Specified | Low |
| Chromium Trioxide / Alumina (CrO₃/Al₂O₃) [1] | 2,3-dimethylpyridine | Not Specified | Not Specified | Not Specified | 18 |
| Alumina (Al₂O₃) [1] | 2,3-dimethylpyridine | Not Specified | Not Specified | Not Specified | 35 |
Note: The data for the Fe-Sb-V-Cr-O catalyst is derived from a specific patent example and represents the highest reported yield among the compared systems. The yields for V₂O₅, CrO₃/Al₂O₃, and Al₂O₃ catalysts are based on older literature cited within the same patent, highlighting the significant improvement offered by the complex oxide catalyst.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the preparation of a high-performance catalyst and the subsequent ammoxidation reaction.
Catalyst Preparation: Fe-Sb-V-Cr-O Complex Oxide on a Fluidized Bed Carrier
This protocol is based on the synthesis of a highly effective iron-antimony-vanadium-chromium-containing oxide catalyst.
Materials:
-
Iron(III) nitrate
-
Antimony trioxide
-
Vanadium pentoxide
-
Chromium(III) nitrate
-
Potassium nitrate (as an optional promoter)
-
Silica sol (as a carrier precursor)
-
Ammonia solution
-
Nitric acid
Procedure:
-
Slurry Preparation:
-
Prepare an aqueous solution of iron(III) nitrate.
-
To this solution, add antimony trioxide powder to form a slurry.
-
Heat the slurry and add nitric acid, followed by heating to reflux to facilitate the oxidation of antimony.
-
In a separate vessel, dissolve vanadium pentoxide in an aqueous solution of ammonia.
-
Add the vanadium solution and an aqueous solution of chromium(III) nitrate to the iron-antimony slurry.
-
If promoters are used, an aqueous solution of potassium nitrate can be added at this stage.
-
Finally, add silica sol to the mixed slurry.
-
-
Spray Drying:
-
The prepared slurry is spray-dried to form fine spherical particles suitable for a fluidized bed reactor.
-
-
Calcination:
-
The dried particles are subjected to a multi-stage calcination process. A typical procedure involves:
-
Heating at 200°C for 2 hours.
-
Heating at 400°C for 3 hours.
-
Final calcination at a higher temperature, for instance, 820°C for 2 hours, to form the active oxide catalyst.[1]
-
-
Vapor-Phase Catalytic Ammoxidation
This protocol describes the general procedure for the synthesis of this compound using a fluidized bed reactor.
Equipment:
-
Fluidized bed reactor
-
Vaporizers for 2,3-dimethylpyridine and water
-
Mass flow controllers for ammonia, air, and nitrogen
-
Heating system for the reactor
-
Condenser and collection system for the product
Procedure:
-
Catalyst Loading:
-
The prepared catalyst is loaded into the fluidized bed reactor.
-
-
Reaction Setup:
-
The reactor is heated to the desired reaction temperature (e.g., 420°C).
-
2,3-dimethylpyridine is vaporized and fed into the reactor.
-
Ammonia, air (as the oxygen source), and a diluent gas like nitrogen are fed into the reactor at controlled molar ratios. For example, a molar ratio of 2,3-dimethylpyridine : ammonia : oxygen : water : nitrogen could be 1 : 4 : 4 : 10 : 20.
-
-
Reaction Execution:
-
The reactants are passed through the fluidized catalyst bed at a specified gas hourly space velocity (GHSV), for instance, 1000 h⁻¹.
-
The reaction is maintained at a constant temperature and pressure.
-
-
Product Collection and Analysis:
-
The gaseous effluent from the reactor is cooled and passed through a condenser to collect the liquid products.
-
The product mixture is then analyzed using gas chromatography (GC) to determine the conversion of 2,3-dimethylpyridine and the selectivity and yield of this compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the catalyst preparation and evaluation process for the synthesis of this compound.
Alternative Synthesis Routes
While vapor-phase ammoxidation is a dominant method, other synthetic strategies for producing cyanopyridines exist, although they are not as commonly reported specifically for this compound. These can include:
-
One-Pot Multicomponent Synthesis: This approach involves the reaction of an aldehyde, a ketone, malononitrile, and an ammonia source, often under solvent-free or microwave-irradiated conditions, to produce highly substituted 2-amino-3-cyanopyridines.[2][3] This method is advantageous for its efficiency and atom economy.
-
Palladium-Catalyzed Cyanation: Halopyridines can be converted to cyanopyridines using a palladium catalyst and a cyanide source, such as potassium hexacyanoferrate(II).[4] This method offers high yields under relatively mild conditions.
-
Cyanation of Pyridine N-oxides: The reaction of a pyridine N-oxide with a cyanide source in the presence of an acylating agent is another effective route to cyanopyridines.[4]
These alternative routes are valuable for the synthesis of a diverse range of cyanopyridine derivatives and may offer advantages for specific substrates or desired substitution patterns. However, for the large-scale production of this compound, the catalytic ammoxidation of 2,3-dimethylpyridine remains a key industrial process, with catalyst innovation driving significant improvements in yield and efficiency.
References
A Comparative Guide to the Reactivity of 2-Cyano-3-methylpyridine and its Isomeric Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-cyano-3-methylpyridine against other cyanopyridine isomers, namely 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. Understanding the nuanced differences in their reactivity is crucial for the strategic design and synthesis of novel pharmaceuticals and other functional molecules. This document synthesizes available experimental data to offer an objective comparison, complete with detailed experimental protocols and visual representations of key chemical principles.
The reactivity of cyanopyridines is fundamentally governed by the interplay of the electron-withdrawing cyano group and the inherent electronic properties of the pyridine ring. The position of the cyano group and the presence of other substituents, such as the methyl group in this compound, introduce significant electronic and steric effects that modulate their chemical behavior in reactions such as nucleophilic substitution, oxidation, and reduction.
Comparative Reactivity Analysis
The reactivity of this compound is best understood by comparing it to its parent compound, 2-cyanopyridine, and the other positional isomers, 3- and 4-cyanopyridine. The primary factors influencing their reactivity are the position of the electron-withdrawing cyano group and the electronic effect of the methyl substituent.
Electronic Effects of Substituents:
-
Cyano Group (-CN): As a potent electron-withdrawing group, the cyano substituent deactivates the pyridine ring towards electrophilic attack but significantly activates it for nucleophilic substitution, especially when positioned at the 2- or 4-positions. This is due to the stabilization of the negatively charged Meisenheimer intermediate through resonance, where the negative charge can be delocalized onto the pyridine nitrogen.
-
Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect. In this compound, this group is expected to slightly decrease the electrophilicity of the pyridine ring compared to 2-cyanopyridine, thereby potentially reducing its reactivity towards nucleophiles.
Nucleophilic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring. The reactivity of cyanopyridines in SNAr reactions is highly dependent on the position of the cyano group.
A study on the reaction of N-methylpyridinium ions with piperidine revealed that 2-cyano and 4-cyano substituents are strongly activating towards nucleophilic attack, with reactivity being approximately 50-fold greater than their halogenated counterparts.[1][2] This highlights the powerful electron-withdrawing nature of the cyano group in facilitating nucleophilic substitution.
For this compound, the electron-donating methyl group at the 3-position is expected to slightly reduce the reactivity towards nucleophiles compared to the unsubstituted 2-cyanopyridine. This is because the methyl group partially counteracts the electron-withdrawing effect of the cyano group and the pyridine nitrogen, making the carbon atoms of the ring slightly less electrophilic.
Hydrolysis of the Cyano Group:
The hydrolysis of the cyano group to a carboxamide or carboxylic acid is a form of nucleophilic substitution where water acts as the nucleophile. A kinetic study on the hydrolysis of the parent cyanopyridine isomers in high-temperature water provides insight into their relative reactivity. The activation energies for the hydrolysis of the cyano group were found to be in the order: 2-cyanopyridine ≈ 3-cyanopyridine > 4-cyanopyridine.[3] This suggests that 4-cyanopyridine is the most reactive towards hydrolysis under these conditions.
While specific data for this compound is not available, the electron-donating methyl group would be expected to slightly decrease the rate of hydrolysis compared to 2-cyanopyridine.
| Compound | Activation Energy for Hydrolysis (kJ/mol) |
| 2-Cyanopyridine | 83.7[3] |
| 3-Cyanopyridine | 74.3[3] |
| 4-Cyanopyridine | 40.3[3] |
| This compound | Data not available |
Reduction
The electrochemical reduction of cyanopyridines involves the addition of electrons to the π-system of the pyridine ring. The reduction potential is a measure of the ease with which the molecule accepts an electron. More positive reduction potentials indicate that the compound is more easily reduced.
The reduction potentials for the parent cyanopyridine isomers have been determined experimentally.[4]
| Compound | Reduction Potential (V vs. Fc+/0) |
| 2-Cyanopyridine | -2.2 V (approx.)[4] |
| 3-Cyanopyridine | -2.2 V or lower[4] |
| 4-Cyanopyridine | -2.25 V[4] |
| This compound | Data not available |
The electron-donating methyl group in this compound would be expected to make the reduction slightly more difficult (i.e., a more negative reduction potential) compared to 2-cyanopyridine, as it increases the electron density on the pyridine ring.
Oxidation
The oxidation of cyanopyridines can occur at the pyridine nitrogen or at the methyl group of this compound. The electron-withdrawing cyano group generally makes the pyridine ring less susceptible to oxidation.
The industrial synthesis of cyanopyridines often involves the ammoxidation of the corresponding methylpyridines (picolines).[5] For instance, 3-cyanopyridine is produced from 3-methylpyridine.[6] This process itself is an oxidation reaction.
While direct comparative data on the oxidation of this compound and other cyanopyridines is scarce, the general principle is that electron-donating groups facilitate oxidation. Therefore, the methyl group in this compound might make the pyridine ring slightly more susceptible to oxidation compared to the parent cyanopyridines, although the cyano group's deactivating effect would still be dominant. Oxidation of the methyl group itself to a carboxylic acid is also a possible reaction pathway.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)
Objective: To compare the reactivity of this compound and other cyanopyridine isomers towards a common nucleophile, such as sodium methoxide.
Materials:
-
This compound
-
2-Cyanopyridine
-
3-Cyanopyridine
-
4-Cyanopyridine
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Anhydrous methanol
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Analytical equipment (GC-MS or HPLC) for monitoring reaction progress and yield determination
Procedure:
-
In separate, oven-dried, round-bottom flasks equipped with a magnetic stir bar and under an inert atmosphere, dissolve an equimolar amount (e.g., 1.0 mmol) of each cyanopyridine isomer in anhydrous methanol (10 mL).
-
Bring the solutions to a constant temperature (e.g., 50 °C) using a thermostatically controlled oil bath.
-
To each flask, add an equimolar amount (1.0 mmol) of the sodium methoxide solution via syringe.
-
Start timing the reaction immediately after the addition of the nucleophile.
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., 0.1 M HCl).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product.
-
Plot the concentration of the starting material versus time to determine the reaction rate for each isomer.
-
After a set period (e.g., 24 hours), quench the entire reaction mixture and determine the final product yield by a suitable analytical method.
Protocol 2: Comparative Electrochemical Reduction
Objective: To determine and compare the reduction potentials of this compound and other cyanopyridine isomers using cyclic voltammetry.
Materials:
-
This compound
-
2-Cyanopyridine
-
3-Cyanopyridine
-
4-Cyanopyridine
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Ferrocene (as an internal standard)
-
Electrochemical cell with a three-electrode setup (working electrode, reference electrode, and counter electrode)
-
Potentiostat
Procedure:
-
Prepare solutions of each cyanopyridine isomer (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.
-
Assemble the electrochemical cell with the working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram of the blank electrolyte solution to establish the potential window.
-
Record the cyclic voltammogram of each cyanopyridine solution, scanning over a potential range where the reduction is expected to occur.
-
After recording the voltammogram for each isomer, add a small amount of ferrocene to the solution and record another voltammogram to determine the position of the Fc/Fc⁺ redox couple.
-
Determine the half-wave potential (E₁/₂) for the reduction of each cyanopyridine isomer and reference it to the Fc/Fc⁺ couple.
Visualizing Reactivity Principles
The following diagrams illustrate the underlying electronic principles governing the reactivity of cyanopyridines.
Caption: Nucleophilic attack on cyanopyridines.
The diagram above illustrates the mechanism of nucleophilic aromatic substitution on cyanopyridine isomers. For 2- and 4-cyanopyridine, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization and thus higher reactivity. In 3-cyanopyridine, this stabilization is not possible, resulting in lower reactivity towards nucleophiles.
Caption: Electronic effects on nucleophilic reactivity.
This diagram provides a qualitative comparison of the expected reactivity of the cyanopyridine derivatives towards nucleophiles based on the electronic effects of the cyano and methyl groups. 2- and 4-cyanopyridine are the most reactive, while 3-cyanopyridine is the least reactive. This compound is expected to have a reactivity between that of 2-cyanopyridine and 3-cyanopyridine due to the opposing electronic effects of the cyano and methyl groups.
References
- 1. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for Quantifying 2-Cyano-3-methylpyridine
Comparison of Analytical Methods
The choice between HPLC-UV and GC-FID will depend on the specific requirements of the analysis, including sample matrix, desired sensitivity, and available instrumentation.
| Parameter | HPLC-UV | GC-FID | Significance |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Determines the types of compounds and matrices best suited for the technique. |
| Typical Stationary Phase | C18 silica gel | Polysiloxane-based (e.g., DB-5, HP-5) | The choice of column is critical for achieving good separation. |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures with additives like formic acid or ammonium acetate. | Inert gas (e.g., Helium, Nitrogen, Hydrogen). | The mobile phase carries the sample through the column. |
| Detector | UV-Vis Detector | Flame Ionization Detector | The detector determines the sensitivity and selectivity of the method. |
| Linearity (R²) (Expected) | > 0.999 | > 0.999 | Indicates a direct proportionality between detector response and analyte concentration. |
| Limit of Detection (LOD) (Expected) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) (Expected) | 0.03 - 0.3 µg/mL | 0.15 - 1.5 µg/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Accuracy (% Recovery) (Expected) | 98 - 102% | 97 - 103% | The closeness of the measured value to the true value. |
| Precision (%RSD) (Expected) | < 2% | < 3% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Advantages | Suitable for a wide range of polar and non-volatile compounds. Room temperature operation prevents degradation of thermally labile compounds. | High resolution and sensitivity for volatile and semi-volatile compounds. Robust and easy to operate. | Highlights the strengths of each method for specific applications. |
| Disadvantages | May require more complex mobile phase preparation. Can be more expensive to operate due to solvent consumption. | Requires the analyte to be volatile and thermally stable. High-temperature injection can degrade some compounds. | Outlines the limitations to consider when choosing a method. |
Experimental Protocols
The following are detailed, generalized protocols that should serve as a starting point for method development and validation for the quantification of 2-Cyano-3-methylpyridine.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To quantify this compound using reverse-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for pH adjustment)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile:Water (60:40, v/v). The ratio can be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (to be confirmed by UV scan of this compound)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase to a known volume, and dilute if necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To quantify this compound using GC with FID.
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 99%)
-
Methanol (GC grade) or another suitable solvent (e.g., Dichloromethane)
-
Volumetric flasks, pipettes, and syringes
-
GC vials with septa
2. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.
-
A capillary column suitable for the analysis of pyridine derivatives (e.g., HP-5, DB-5, or a similar 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. Chromatographic Conditions (Starting Point):
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 15 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with methanol.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in methanol to a known volume, and dilute if necessary to fall within the calibration range. Transfer the final solution to a GC vial.
5. Data Analysis:
-
Inject the calibration standards and the sample solution into the GC system.
-
Identify the peak for this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: Workflow for the quantification of this compound by HPLC-UV.
Caption: Workflow for the quantification of this compound by GC-FID.
Caption: Logical relationship of analytical method validation parameters.
Spectroscopic Comparison of 2-Cyano-3-methylpyridine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical scaffolds is paramount. This guide provides a comparative analysis of 2-Cyano-3-methylpyridine and its derivatives, focusing on their distinct spectroscopic signatures. The information presented herein is supported by experimental data to facilitate identification, characterization, and further development of these compounds.
This compound is a versatile heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its derivatives, functionalized with various substituent groups, exhibit a range of electronic and structural properties that can be effectively probed using spectroscopic techniques. This guide will delve into the UV-Vis, IR, NMR, and Mass Spectrometry data for this compound and its derivatives, offering a baseline for comparative analysis.
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound and select derivatives. These values have been compiled from various experimental sources.
UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| trans-2-(m-cyanostyryl)pyridine | CHCl3 | Not Specified | Not Specified | [3][4] |
| trans-2-[3-methyl-(m-cyanostyryl)]pyridine | CHCl3 | Not Specified | Not Specified | [3][4] |
| trans-4-(m-cyanostyryl)pyridine | CHCl3 | 304 | Not Specified | [3] |
Note: Specific molar absorptivity values were not available in the cited sources. The position of the N-atom in the pyridine ring can cause a slight change in the maximum absorption wavelengths.[3][4]
Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | |||
| ν(C≡N) | ν(C=O) | ν(N-H) | ν(C-H aromatic) | |
| This compound | ~2220-2240 | - | - | ~3000-3100 |
| 3-Cyano-2-pyridone derivatives | 2215-2216 | 1653-1674 | - | Not Specified |
| N-alkyled-2-cyanoacetamide derivatives | 2255-2258 | 1663-1680 | 3182-3303 | Not Specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons | Methyl Protons | Other | Reference |
| This compound | 7.20-8.50 (m) | 2.55 (s) | - | [5] |
| 3-Cyano-2-pyridone derivatives | 7.19-7.82 (m) | 2.19-2.20 (s) | 6.04-6.32 (CH) | [6] |
| N-alkyled-2-cyanoacetamide derivatives | 6.3-7.5 (m) | - | 7.90-7.95 (NH), 3.56-3.62 (CH₂) | [6] |
| trans-2-(m-cyanostyryl)pyridine | Not Specified | Not Specified | Doublet signals for trans protons | [4] |
| trans-2-[3-methyl-(m-cyanostyryl)]pyridine | Not Specified | Not Specified | Doublet signals for trans protons | [4] |
| trans-4-(m-cyanostyryl)pyridine | Not Specified | Not Specified | Doublet signals for trans protons | [4] |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Carbons | Cyano Carbon (C≡N) | Methyl Carbon | Other | Reference |
| This compound | 121.3, 126.7, 128.0, 128.5, 129.6, 136.3, 150.5 | ~117 | ~20 | - | [7] |
| 2-amino-3-cyanopyridine derivatives | 86, 112, 114, 117, 121, 122, 124, 125, 128, 129, 131, 132, 133, 137, 146, 151, 153, 155, 156, 158, 160, 162, 165, 190 | ~117 | - | 42, 43 | [8] |
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Ions (m/z) |
| This compound | C₇H₆N₂ | 118.14 | 118 (M+), 91, 64 |
| 2-amino-3-cyanopyridine derivative (LA) | Not Specified | 268 | 268 [M+H]⁺ |
| 2-amino-3-cyanopyridine derivative (LB1) | Not Specified | 383 | 383 [M]⁺ |
| 2-amino-3-cyanopyridine derivative (LB2) | Not Specified | 331 | 331 [M+H]⁺ |
Experimental Protocols
Standardized experimental protocols are crucial for reproducible and comparable spectroscopic data. The following are generalized methodologies for the key experiments cited.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared in a suitable UV-grade solvent (e.g., chloroform, ethanol, or methanol) at a concentration of approximately 1 mg/mL. A dilution is then made to achieve an absorbance reading in the optimal range of 0.2-0.8 a.u.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated with a blank solvent reference.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the crystalline powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
Data Acquisition: The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used. The instrument is tuned and shimmed for the specific sample and solvent.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. For non-volatile or thermally labile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, resulting in characteristic fragmentation patterns. Electrospray Ionization (ESI) is frequently used for LC-MS, which is a softer ionization technique that often preserves the molecular ion.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel this compound derivative.
Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of a new compound.
This guide provides a foundational comparison of the spectroscopic properties of this compound and its derivatives. For more in-depth analysis, it is recommended to consult the primary literature and consider theoretical calculations, which can provide further insights into their electronic structure and spectroscopic behavior.[3][4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 20970-75-6|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Comparative Biological Activity of 2-Cyano-3-methylpyridine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 2-Cyano-3-methylpyridine analogs, supported by experimental data from recent studies. This document summarizes key findings on their anticancer, enzyme inhibitory, and vasorelaxant properties.
Derivatives of the this compound scaffold are of significant interest in medicinal chemistry due to their versatile biological activities. These compounds have been explored for a range of therapeutic applications, including as anticancer agents, enzyme inhibitors, and for their effects on the cardiovascular system. This guide synthesizes data from multiple studies to offer a comparative overview of their performance.
Anticancer Activity
Several studies have investigated the efficacy of this compound analogs against various cancer cell lines. The data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrates a range of potencies influenced by the specific substitutions on the pyridine ring.
Table 1: Anticancer Activity of Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives[1]
| Compound | Modification | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 5a | Non-fused cyanopyridone | 1.77 | 2.71 |
| 5e | Non-fused cyanopyridone | 1.39 | 10.70 |
| 6b | Fused pyridopyrimidine | - | 2.68 |
| 7b | Fused pyridopyrimidine (4-Cl substitution) | 6.22 | - |
| Taxol (Standard) | - | 8.48 | 14.60 |
MCF-7: Human breast adenocarcinoma cell line; HepG2: Human liver cancer cell line.
Table 2: Anticancer Activity of 3-Cyano-2(1H)-pyridone and Thione Derivatives against A549 Lung Carcinoma[2]
| Compound | Modification | A549 IC50 (µg/ml) |
| 8a | p-fluoro substituent on phenyl ring | 0.83 |
| 7b | p-fluoro substituent on phenyl ring | 0.87 |
| 7a | - | 1.25 |
| 7c | - | 1.38 |
| 2a | - | 4.63 |
| 3 | - | 6.95 |
| 12 | - | 8.42 |
| 8b | - | 8.88 |
| 2c | - | 9.01 |
| 4 | - | 9.08 |
| 2b | - | 10.50 |
A549: Human lung carcinoma cell line.
The antiproliferative activity of these compounds is, in some cases, linked to the inhibition of key signaling pathways. For instance, compounds 5a and 5e were identified as dual inhibitors of VEGFR-2 and HER-2, two receptor tyrosine kinases crucial for cancer cell growth and survival[1].
Caption: Dual inhibition of VEGFR-2 and HER-2 signaling pathways by specific cyanopyridone analogs.
Enzyme Inhibition
2-Amino-3-cyanopyridine derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential.
Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoenzymes[3]
| Compound | hCA I Ki (µM) | hCA II Ki (µM) |
| 7b | - | 2.56 |
| 7d | 2.84 | - |
| Range for series | 2.84 - 112.44 | 2.56 - 31.17 |
The data indicates that specific analogs show potent and selective inhibition of these isoenzymes[2].
Vasorelaxant Activity
The potential cardiovascular effects of 3-cyano-2-pyridone derivatives have been explored, revealing significant vasorelaxant properties.
Table 4: Vasorelaxant Activity of 3-Cyano-2-pyridone Derivatives[4]
| Compound | Modification | EC50 (µM) |
| 6a | Nitro derivative | 7.0 |
| 6f | Nitro derivative | 4.4 |
| 6d | - | 5.0 |
These compounds exhibited concentration-dependent and endothelium-independent vasorelaxant effects, with the nitro derivatives being the most potent[3].
Experimental Protocols
Anticancer Activity (MTT Assay)[1]
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (MCF-7 and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Incubation: The cells were incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Caption: Workflow of the MTT assay for determining antiproliferative activity.
Carbonic Anhydrase Inhibition Assay[3]
The inhibitory effects of the 2-amino-3-cyanopyridine derivatives on hCA I and II were determined using Sepharose-4B-L-tyrosine-sulfanilamide affinity chromatography. The esterase activity of the enzymes was assayed spectrophotometrically at 348 nm using 4-nitrophenylacetate as a substrate. The inhibition constants (Ki) were calculated from Lineweaver-Burk plots.
Vasorelaxant Activity Assay[4]
The vasorelaxant activity was assessed using isolated thoracic aorta rat rings.
-
Aorta Preparation: Thoracic aortas were isolated from rats, cleaned of connective tissue, and cut into rings.
-
Mounting: The rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a 95% O2 / 5% CO2 mixture.
-
Pre-contraction: The aortic rings (with and without endothelium) were pre-contracted with noradrenaline (0.1 µM).
-
Compound Addition: Once a stable contraction was achieved, cumulative concentrations of the test compounds were added.
-
Data Analysis: The relaxation responses were expressed as a percentage of the pre-contraction, and EC50 values were calculated.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the stability of 2-Cyano-3-methylpyridine under different conditions
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comprehensive assessment of the stability of 2-Cyano-3-methylpyridine under various stress conditions, offering a comparison with its isomers and detailing the requisite experimental protocols for such evaluations.
While specific experimental stability data for this compound is not extensively available in public literature, this guide combines data from close structural analogs with established principles of chemical stability to provide a robust predictive assessment. The provided experimental protocols, aligned with International Council for Harmonisation (ICH) guidelines, offer a clear pathway for generating precise stability data for this compound.
Comparative Stability Analysis
The stability of a molecule is intrinsically linked to its chemical structure. For cyanopyridines, the position of the cyano and methyl groups on the pyridine ring significantly influences their reactivity and degradation pathways. The following table summarizes the expected and known stability of this compound and its isomers under forced degradation conditions. The data for cyanopyridine isomers is derived from existing literature, while the assessment for this compound is a projection based on chemical principles.
| Condition | Stress Agent | 2-Cyanopyridine | 3-Cyanopyridine | 4-Cyanopyridine | This compound (Predicted) |
| Hydrolytic | 0.1 M HCl, 80°C, 24h | Significant Degradation | Moderate Degradation | Moderate Degradation | Likely significant degradation, potentially accelerated by the methyl group's electronic effects. |
| 0.1 M NaOH, 80°C, 24h | Significant Degradation | Moderate Degradation | Moderate Degradation | Likely significant degradation; the cyano group is susceptible to base-catalyzed hydrolysis. | |
| Oxidative | 3% H₂O₂, RT, 24h | Moderate Degradation | Low Degradation | Low Degradation | Moderate degradation expected, as the pyridine ring has some susceptibility to oxidation. |
| Photolytic | ICH Q1B Option 2 | Stable | Stable | Stable | Expected to be stable, similar to other cyanopyridine isomers. |
| Thermal | 80°C, 48h | Stable | Stable | Stable | Expected to be stable under dry heat conditions. |
Note: This table is a comparative summary. "Stable" indicates minimal to no degradation, "Low Degradation" suggests up to 10% degradation, "Moderate Degradation" indicates 10-30% degradation, and "Significant Degradation" implies over 30% degradation.
Rationale for Predicted Stability of this compound:
The methyl group at the 3-position is an electron-donating group. This can influence the electron density of the pyridine ring and the reactivity of the adjacent cyano group. The electron-donating nature of the methyl group could potentially make the pyridine nitrogen more susceptible to protonation under acidic conditions, which may influence the hydrolysis rate of the cyano group. In general, the cyano group is susceptible to both acid and base-catalyzed hydrolysis to form a carboxamide and subsequently a carboxylic acid.
Experimental Protocols
To definitively determine the stability of this compound, a forced degradation study should be conducted. The following are detailed protocols for key experiments.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[1]
a) Hydrolytic Degradation (Acidic, Basic, and Neutral)
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acidic degradation, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
For basic degradation, mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
-
For neutral degradation, mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate all solutions at 80°C for 24 hours.
-
After incubation, cool the solutions to room temperature. Neutralize the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
b) Oxidative Degradation
-
Protocol:
-
Prepare a 1 mg/mL stock solution of this compound.
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
c) Photolytic Degradation
-
Protocol:
-
Expose the solid drug substance and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3][4][5][6]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Analyze the samples by HPLC.
-
d) Thermal Degradation
-
Protocol:
-
Place the solid this compound in a thermostatically controlled oven at 80°C for 48 hours.
-
After the specified time, remove the sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
-
Stability-Indicating HPLC Method
A validated stability-indicating method is crucial for separating the parent drug from its degradation products.
-
Method Parameters:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing the Workflow
A clear workflow is essential for systematic stability assessment.
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway of Hydrolytic Degradation
The primary degradation pathway under hydrolytic conditions involves the conversion of the nitrile group.
Caption: Proposed hydrolytic degradation pathway of this compound.
References
comparative yield analysis of different 2-Cyano-3-methylpyridine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
2-Cyano-3-methylpyridine is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. The efficiency of its production is therefore of critical interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two prominent synthesis routes for this compound: the ammoxidation of 2,3-dimethylpyridine and the direct cyanation of 3-picoline. This objective comparison, supported by experimental data, aims to inform researchers and professionals in selecting the most suitable method for their specific applications.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthesis routes, offering a clear comparison of their respective yields and reaction conditions.
| Parameter | Route 1: Ammoxidation of 2,3-dimethylpyridine | Route 2: Direct Cyanation of 3-picoline |
| Starting Material | 2,3-dimethylpyridine | 3-picoline (3-methylpyridine) |
| Key Reagents | Ammonia, Oxygen, Catalyst (e.g., Fe-Sb-V-Cr oxide) | Vanadium Pentoxide, Concentrated Nitric Acid, Sodium Cyanide |
| Reported Yield | Up to 35% (with alumina catalyst) | > 85% |
| Reaction Steps | Single-step vapor-phase catalytic reaction | Multi-step one-pot reaction |
| Byproducts | 2,3-dicyanopyridine, 3-cyanopyridine | Not specified in detail |
Experimental Protocols
Route 1: Ammoxidation of 2,3-dimethylpyridine
This method involves the vapor-phase catalytic ammoxidation of 2,3-dimethylpyridine. The following protocol is based on the information provided in patent JPH0971567A.[1]
Catalyst Preparation: An oxide composition catalyst, for example, with the formula Fe₁₀SbₐVₑCrₑXₑYₑOₑ, is prepared. The specific atomic ratios of the elements are crucial for catalyst performance. For instance, a fluidized bed catalyst can be prepared by spray-drying a slurry of the metal oxides.
Reaction Procedure:
-
A gaseous mixture of 2,3-dimethylpyridine, ammonia, and oxygen (as air) is prepared.
-
The gas mixture is passed through a reactor containing the prepared catalyst at an elevated temperature.
-
The reaction is typically carried out in a fluidized bed or fixed-bed reactor.
-
The product stream is then cooled and the this compound is separated and purified.
-
Yields are determined by analyzing the product mixture, with reported yields of up to 35% using an alumina catalyst and 18% with a chromium trioxide/alumina catalyst.[1] Newer catalysts described in the patent claim to achieve higher yields.
Route 2: Direct Cyanation of 3-picoline
This route involves the activation of the pyridine ring of 3-picoline followed by cyanation in a one-pot synthesis, as detailed in patent CN103936670B.[2]
Reaction Procedure:
-
In a reactor, 3-picoline is charged, and Vanadium Pentoxide in flake form is slowly added under agitation. The mixture is stirred for 30 minutes.[2]
-
The resulting solution is cooled to 5-10 °C. Concentrated nitric acid (60-68% mass concentration) is then added dropwise, maintaining the reaction temperature between 5-10 °C. After the addition is complete, the reaction is allowed to proceed for 2-4 hours.[2]
-
Following the reaction, a 30% aqueous solution of sodium hydroxide is added to adjust the pH of the reaction mixture to 7-8.[2]
-
This reaction solution is then transferred to a reactor containing a 20% aqueous solution of sodium cyanide and a 10% aqueous solution of sodium hydroxide. The reaction is carried out for 7 hours.[2]
-
After the reaction is complete, the product is extracted with methylene chloride. The organic phase is then separated, and the solvent is evaporated to yield crystalline this compound.[2]
-
This method reports a comprehensive yield of over 85%.[2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two compared synthesis routes for this compound.
Caption: A comparative workflow of two synthesis routes for this compound.
Conclusion
The direct cyanation of 3-picoline offers a significantly higher reported yield (>85%) compared to the ammoxidation of 2,3-dimethylpyridine (up to 35%).[1][2] While the ammoxidation route is a single-step catalytic process, the direct cyanation method, although multi-step, is performed as a one-pot synthesis, which can be advantageous in terms of process efficiency. The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the desired product purity, and the scalability of the process. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
Electrochemical Characterization of 2-Cyano-3-methylpyridine: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the electrochemical properties of 2-Cyano-3-methylpyridine and its structural analogs. Due to a lack of direct experimental reports on the electrochemical characterization of this compound, this document focuses on a comparative assessment with closely related, well-characterized compounds. This approach allows for an informed estimation of its electrochemical behavior based on the influence of its constituent functional groups—the cyano and methyl groups—on the pyridine ring.
The primary alternatives considered for comparison are the isomers of cyanopyridine (2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine) and 3-methylpyridine. This selection enables a systematic evaluation of the electronic effects of the cyano and methyl substituents on the redox potentials of the pyridine core.
Comparative Electrochemical Data
The electrochemical behavior of pyridine derivatives is significantly influenced by the nature and position of substituents on the ring. Electron-withdrawing groups, such as the cyano (-CN) group, generally make the reduction of the pyridine ring more favorable (less negative potential). Conversely, electron-donating groups, like the methyl (-CH₃) group, tend to make reduction more difficult (more negative potential).
The following table summarizes the available experimental and computational electrochemical data for this compound's closest structural analogs.
| Compound | Method | Reduction Potential (E_red) vs. Fc+/Fc | Oxidation Potential (E_ox) | Key Observations |
| This compound | Not available | Not available | Not available | Expected to have a reduction potential influenced by both the electron-withdrawing cyano group and the electron-donating methyl group. |
| 2-Cyanopyridine | Cyclic Voltammetry | -2.28 V[1] | Not reported | The cyano group at the 2-position significantly facilitates reduction compared to unsubstituted pyridine. |
| 3-Cyanopyridine | Cyclic Voltammetry | -2.34 V[1] | Not reported | The reduction is slightly more difficult than for the 2-cyano isomer. The radical anion is known to form a sigma-dimer.[2] |
| 4-Cyanopyridine | Cyclic Voltammetry | -2.20 V[1] | Not reported | The easiest to reduce among the cyanopyridine isomers due to the para-position of the strong electron-withdrawing group. |
| 3-Methylpyridine | Not available | Not reported | Not reported | The electron-donating methyl group is expected to make the reduction potential more negative compared to unsubstituted pyridine. |
Experimental Protocols
The following is a generalized experimental protocol for the electrochemical characterization of cyanopyridine compounds using cyclic voltammetry, based on common practices in the field.
Objective: To determine the reduction and oxidation potentials of the analyte.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat/Galvanostat system
-
Analyte solution (e.g., 1-10 mM of the cyanopyridine compound in a suitable solvent)
-
Supporting Electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in the same solvent)
-
High-purity solvent (e.g., Acetonitrile or Dimethylformamide)
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the working electrode (GCE) with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used.
-
Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode completely.
-
-
Electrolyte Solution Preparation:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent.
-
Prepare a stock solution of the analyte (e.g., 10 mM) in the same electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the analyte solution.
-
Deoxygenate the solution by bubbling with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: A potential where no faradaic reaction is expected to occur.
-
Vertex Potential 1 (Switching Potential): A potential sufficiently negative to observe the reduction of the analyte.
-
Vertex Potential 2 (Final Potential): A potential sufficiently positive to observe the oxidation of the analyte or the reverse scan of the reduction product.
-
Scan Rate: Typically started at 100 mV/s and can be varied to study the kinetics of the electrode process.
-
-
Run the cyclic voltammetry scan and record the voltammogram.
-
Perform multiple scans to ensure reproducibility.
-
If necessary, perform a background scan in the electrolyte solution without the analyte to identify any background currents.
-
-
Data Analysis:
-
Determine the peak potentials (anodic and cathodic) from the voltammogram.
-
Calculate the half-wave potential (E₁/₂) for reversible or quasi-reversible processes as (Epa + Epc)/2.
-
Analyze the effect of scan rate on the peak currents and potentials to gain insights into the reaction mechanism.
-
Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical characterization of a compound like this compound.
Signaling Pathways and Logical Relationships
The electrochemical behavior of substituted pyridines can be rationalized through the interplay of inductive and resonance effects of the substituents on the electron density of the pyridine ring. The following diagram illustrates this logical relationship.
References
Safety Operating Guide
Proper Disposal of 2-Cyano-3-methylpyridine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 2-Cyano-3-methylpyridine are critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, compiled from safety data sheets and hazardous waste management guidelines. Adherence to these procedures is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to be familiar with its hazards. This compound is classified as hazardous, known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] All personnel handling this substance must be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[2] | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors.[2] |
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[2]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed in compliance with all local, state, and federal regulations.[2][3] This compound and any materials contaminated with it are considered hazardous waste.[2][3]
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]
-
It is crucial to not mix this compound waste with other incompatible waste streams.[2] It should be stored separately from strong oxidizing agents and acids.[2][4]
2. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][4]
-
The label must clearly identify the contents as "Hazardous Waste" and list "this compound" as a constituent. The associated hazards (e.g., Flammable, Toxic, Irritant) should also be clearly indicated.[2]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2][5]
-
The storage area should be cool and dry, away from direct sunlight and sources of ignition.[4]
4. Final Disposal:
-
Disposal of the hazardous waste must be conducted through a licensed waste disposal company.[6]
-
The recommended method for the disposal of pyridine compounds is controlled incineration at high temperatures.[3][7] This can include rotary kiln incineration (820-1,600°C), liquid injection incineration (650-1,600°C), or fluidized bed incineration (450-980°C).[3][7]
-
Always dispose of the contents and the container at an approved waste disposal plant in accordance with local regulations.[1][5][8]
Below is a logical workflow for the proper disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
